Cetirizine-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H25ClN2O3 |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid |
InChI |
InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/i14D2,15D2 |
InChI Key |
ZKLPARSLTMPFCP-QZPARXMSSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCC(=O)O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Cetirizine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for Cetirizine-d4 and the analytical methods for its characterization. This information is intended to support research and development activities requiring a stable isotope-labeled internal standard for the quantification of Cetirizine.
Introduction
Cetirizine is a potent second-generation histamine H1 receptor antagonist widely used in the treatment of allergies. This compound, a deuterated analog of Cetirizine, serves as an invaluable internal standard in bioanalytical studies, particularly in pharmacokinetic and bioequivalence assessments using mass spectrometry. The incorporation of four deuterium atoms provides a distinct mass shift, enabling precise and accurate quantification of Cetirizine in complex biological matrices. This guide outlines a detailed methodology for the synthesis of this compound and its subsequent characterization.
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through the coupling of two key intermediates: 1-[(4-chlorophenyl)(phenyl)methyl]piperazine and a deuterated side chain, 2-(2-chloroethoxy-d4)acetic acid. The proposed synthetic pathway begins with the commercially available ethylene-d4 glycol.
Synthetic Pathway
The overall synthetic scheme is presented below. The key steps involve the conversion of ethylene-d4 glycol to a deuterated chloroethoxyacetic acid derivative, which is then coupled with the piperazine core.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Chloroethoxy-d4-ethanol
-
To a stirred solution of ethylene-d4 glycol (1.0 eq) in an appropriate anhydrous solvent such as dichloromethane at 0 °C, slowly add thionyl chloride (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloroethoxy-d4-ethanol.
Step 2: Synthesis of 2-(2-Chloroethoxy-d4)acetic acid
-
Dissolve 2-chloroethoxy-d4-ethanol (1.0 eq) in acetone.
-
Cool the solution to 0 °C and add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.
-
Stir the mixture at room temperature for 4 hours.
-
Quench the reaction by adding isopropanol until the solution turns green.
-
Filter the mixture through a pad of celite and wash with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and extract with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give 2-(2-chloroethoxy-d4)acetic acid.
Step 3: Synthesis of this compound
-
Dissolve 1-[(4-chlorophenyl)(phenyl)methyl]piperazine (1.0 eq) and 2-(2-chloroethoxy-d4)acetic acid (1.1 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as potassium carbonate (2.5 eq), to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and spectrometric techniques.
Characterization Workflow
Caption: General workflow for the characterization of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the incorporation of deuterium atoms. The molecular ion peak of this compound is expected to be 4 mass units higher than that of unlabeled Cetirizine.
| Compound | Precursor Ion (m/z) | Product Ions (m/z) |
| Cetirizine | 389.2 | 201.1, 165.1 |
| This compound | 393.2 | 201.1, 165.1 |
Note: The fragmentation pattern is expected to be similar to the unlabeled compound as the deuterium atoms are not on the fragmented moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data of Cetirizine (Reference)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.40 | m | 9H | Aromatic-H |
| 4.25 | s | 1H | -CH(Ar)₂ |
| 4.10 | s | 2H | -OCH₂COOH |
| 3.70 | t | 2H | -NCH₂CH₂O- |
| 2.60 - 2.80 | m | 4H | Piperazine-H |
| 2.40 - 2.60 | m | 4H | Piperazine-H |
¹³C NMR Data of Cetirizine (Reference)
| Chemical Shift (ppm) | Assignment |
| 174.5 | -COOH |
| 141.8, 141.5 | Aromatic C-ipso |
| 131.0 | Aromatic C-Cl |
| 128.8, 128.5, 127.3 | Aromatic CH |
| 75.8 | -CH(Ar)₂ |
| 69.5 | -OCH₂COOH |
| 66.8 | -NCH₂CH₂O- |
| 57.5 | -NCH₂CH₂O- |
| 53.0 | Piperazine-C |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to be very similar to that of Cetirizine, with the main difference being the presence of C-D stretching vibrations, which typically appear in the 2100-2250 cm⁻¹ region. These peaks may be weak and overlap with other absorptions.
Characteristic FTIR Peaks of Cetirizine (Reference)
| Wavenumber (cm⁻¹) | Assignment |
| 3400-2400 (broad) | O-H stretch (carboxylic acid) |
| 3030 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch |
| 1735 | C=O stretch (carboxylic acid) |
| 1490, 1450 | Aromatic C=C stretch |
| 1120 | C-O stretch (ether) |
| 1090 | C-N stretch |
| 810 | C-Cl stretch |
Conclusion
This technical guide provides a viable synthetic route and a comprehensive characterization workflow for this compound. The proposed synthesis is based on established chemical transformations, and the characterization data, while referencing the unlabeled compound, provides a solid basis for the structural confirmation of the deuterated analog. This information should prove valuable for researchers and professionals in the field of drug metabolism, pharmacokinetics, and analytical chemistry.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Properties of Cetirizine-d4
Introduction
This compound is the deuterium-labeled analog of Cetirizine. Cetirizine is a potent, second-generation, non-sedating histamine H1-receptor antagonist widely used in the treatment of allergic conditions such as rhinitis and urticaria.[][2] The incorporation of four deuterium atoms into the ethoxy moiety of the molecule makes this compound an ideal internal standard for quantitative bioanalytical studies, particularly in pharmacokinetic and bioequivalence assays using mass spectrometry.[][4] Its increased mass allows for clear differentiation from the unlabeled parent drug without significantly altering its chemical behavior.[] This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and visualizations of relevant workflows and mechanisms.
Core Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. This data is crucial for its proper handling, storage, and application in experimental settings.
Identifiers and Formula
| Property | Value | Source(s) |
| IUPAC Name | 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid;dihydrochloride | [][5] |
| Molecular Formula | C₂₁H₂₁D₄ClN₂O₃·2HCl | [] |
| Molecular Weight | 465.83 g/mol | [][5][6] |
| CAS Number | 1219803-84-5 (free base) | [2][7] |
| Synonyms | [2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy-d4]acetic Acid Dihydrochloride, Alercet-d4, Zyrtec-d4 | [][7] |
Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | White to Off-White Solid | [][] |
| Melting Point | 152-155°C (dihydrochloride) | [] |
| >202°C (dec.) (free base) | ||
| Solubility | Slightly soluble in DMSO (Heated), Methanol, and Water | [][] |
| Storage | Store at -20°C under an inert atmosphere. Hygroscopic. | [][][8] |
| Purity | ≥95% | [] |
Experimental Protocols and Applications
This compound is primarily utilized as an internal standard in the quantitative analysis of Cetirizine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10] Its use ensures accuracy and reproducibility by correcting for variations during sample preparation and analysis.[]
Bioanalytical Method for Cetirizine Quantification in Human Plasma
This protocol is a composite of methodologies described in the literature for the quantification of cetirizine using LC-MS/MS with this compound as an internal standard.[9][10][11]
Objective: To accurately quantify the concentration of Cetirizine in human plasma samples.
Materials:
-
Human plasma samples
-
Cetirizine analytical standard
-
This compound (internal standard)
-
Acetonitrile (for protein precipitation)
-
Ammonium acetate
-
Methanol
-
Water (HPLC grade)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add a known concentration of this compound internal standard.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Quantification:
Visualizations
Experimental Workflow for Bioanalysis
The following diagram illustrates the typical workflow for the quantification of Cetirizine in a biological matrix using this compound as an internal standard.
Caption: Bioanalytical workflow for Cetirizine quantification using a deuterated internal standard.
Mechanism of Action of Cetirizine
Cetirizine is a selective antagonist of the histamine H1 receptor. By blocking this receptor, it prevents the downstream effects of histamine, which are central to the allergic response. It has also been shown to have anti-inflammatory properties independent of H1 receptor antagonism.[13][14]
Caption: Simplified signaling pathway showing Cetirizine's antagonism of the H1 receptor.
Conclusion
This compound is an indispensable tool for researchers and professionals in the field of drug development and clinical pharmacology. Its well-defined chemical and physical properties, combined with its utility as a stable isotope-labeled internal standard, enable the development of robust and reliable bioanalytical methods. The protocols and diagrams provided in this guide offer a foundational understanding for the effective application of this compound in a laboratory setting.
References
- 2. This compound | CAS#:1219803-84-5 | Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cetirizine (D4 dihydrochloride) | C21H27Cl3N2O3 | CID 92044404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. immunoportal.com [immunoportal.com]
- 7. Cetirizine D4 [artis-isotopes.com]
- 8. Page loading... [guidechem.com]
- 9. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cetirizine - Wikipedia [en.wikipedia.org]
- 14. Cetirizine Dihydrochloride - LKT Labs [lktlabs.com]
The Role of Cetirizine-d4 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental mechanism of action of Cetirizine-d4 when used as an internal standard in the quantitative bioanalysis of the active pharmaceutical ingredient, Cetirizine. We will delve into the core principles of internal standardization, the advantages of using a stable isotope-labeled standard, and provide a detailed experimental protocol for a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow.
The Core Principle: Why an Internal Standard is Essential
In quantitative analysis, particularly in complex biological matrices like plasma or urine, the analyte of interest (in this case, Cetirizine) can be subject to various sources of error during sample processing and analysis. These can include incomplete extraction, degradation, matrix effects (ion suppression or enhancement in the mass spectrometer), and variations in instrument response.
An internal standard (IS) is a compound with physicochemical properties very similar to the analyte, which is added in a known, constant amount to every sample, calibrator, and quality control sample before processing. The IS is designed to experience the same variations as the analyte. Therefore, by measuring the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to more accurate and precise quantification.
The "Ideal" Internal Standard: The Stable Isotope-Labeled Advantage
The most effective internal standards are stable isotope-labeled (SIL) versions of the analyte. This compound is a deuterated form of Cetirizine, where four hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change offers the perfect balance for an internal standard:
-
Near-Identical Physicochemical Properties: The addition of four neutrons results in a negligible change to the molecule's polarity, solubility, pKa, and chromatographic retention time. This ensures that this compound behaves almost identically to Cetirizine during sample extraction, cleanup, and chromatographic separation.
-
Co-elution: Because its properties are so similar, this compound co-elutes with Cetirizine from the liquid chromatography column. This is crucial for compensating for matrix effects, as both compounds will experience the same degree of ion suppression or enhancement at that specific point in time.
-
Mass Spectrometric Differentiation: Despite their chromatographic similarity, Cetirizine and this compound are easily distinguished by a mass spectrometer due to their difference in mass. This allows for their simultaneous but independent detection and quantification.
In essence, the mechanism of action of this compound as an internal standard is to perfectly mimic the analytical behavior of Cetirizine throughout the entire experimental workflow, thereby correcting for any potential variability and ensuring the integrity of the quantitative data.
Quantitative Data for Analysis
The key to differentiating and quantifying Cetirizine and its internal standard, this compound, lies in their distinct mass-to-charge ratios (m/z) and their fragmentation patterns in a tandem mass spectrometer. In a typical LC-MS/MS experiment using positive ion electrospray ionization, the following parameters are monitored.
| Compound | Precursor Ion (m/z) | Product Ions (m/z) |
| Cetirizine | 389.26 | 165.16, 201.09 |
| This compound | 393.09 | 165.15, 201.10 |
Table 1: Mass Spectrometric Parameters for Cetirizine and this compound.
Experimental Protocol: Quantification of Cetirizine in Human Plasma
This section provides a detailed methodology for a typical bioanalytical workflow for the quantification of Cetirizine in human plasma using this compound as an internal standard.[1][2]
4.1. Materials and Reagents
-
Cetirizine reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
4.2. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma samples, calibration standards, and quality controls into microcentrifuge tubes.
-
Add a specified volume of a working solution of this compound (the internal standard) to each tube and vortex briefly.
-
Add acetonitrile (typically in a 3:1 ratio to the plasma volume) to precipitate plasma proteins.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
4.3. Liquid Chromatography Conditions
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: Ammonium acetate in water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Gradient: A suitable gradient program is used to ensure the separation of Cetirizine from other plasma components.
4.4. Mass Spectrometry Conditions
-
Ionization Mode: Positive Ion Electrospray (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: As listed in Table 1.
4.5. Calibration and Quantification Calibration curves are generated by plotting the peak area ratio of the Cetirizine target MRM transition to the this compound target MRM transition against the known concentrations of the calibration standards.[1][2] The concentration of Cetirizine in unknown samples is then determined from this calibration curve.
Visualizing the Workflow and Logic
The following diagrams illustrate the logical flow of using an internal standard and the experimental workflow.
Caption: Logical workflow for internal standard-based quantification.
Caption: Experimental workflow for sample preparation and analysis.
Conclusion
This compound serves as an exemplary internal standard for the bioanalysis of Cetirizine. Its mechanism of action is rooted in its near-identical physicochemical properties to the unlabeled analyte, allowing it to meticulously track and correct for variations throughout the analytical process. This stable isotope-labeled approach, particularly when coupled with the sensitivity and selectivity of LC-MS/MS, is the gold standard for achieving highly accurate and reliable quantitative results in drug development and clinical research.
References
- 1. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
The Pivotal Role of Cetirizine-d4 in Modern Bioanalytical Method Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical application of Cetirizine-d4 as an internal standard in the bioanalytical method development for the quantification of Cetirizine in biological matrices. Focusing on the gold-standard technique of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), this document provides a comprehensive overview of experimental protocols, quantitative performance data, and the underlying principles ensuring accurate and reliable pharmacokinetic and toxicokinetic studies.
Introduction: The Need for a Reliable Internal Standard
In the landscape of drug development and clinical research, the precise quantification of active pharmaceutical ingredients (APIs) in biological samples is paramount. Cetirizine, a widely used second-generation antihistamine, requires robust bioanalytical methods to assess its absorption, distribution, metabolism, and excretion (ADME) properties. The use of a stable isotope-labeled internal standard, such as this compound, is the cornerstone of a reliable LC-MS/MS assay. This compound, being chemically identical to Cetirizine but with a different mass due to the presence of four deuterium atoms, co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.[1][2] This ensures that any variability during sample preparation and analysis is accounted for, leading to highly accurate and precise results.
Core Principles of Bioanalytical Method Validation
The validation of a bioanalytical method is a regulatory requirement to ensure its suitability for its intended purpose. Key validation parameters, as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA), include selectivity, linearity, accuracy, precision, recovery, and stability. The data presented in this guide is a synthesis of validated methods for Cetirizine analysis, highlighting the performance of assays utilizing this compound.
Experimental Protocols
A successful bioanalytical method relies on meticulous and well-defined experimental procedures. The following sections detail a typical workflow for the quantification of Cetirizine in human plasma using this compound as an internal standard.
Sample Preparation
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix, removing interfering substances that could compromise the analysis. Protein precipitation is a common, straightforward, and effective method for plasma samples.
Protocol: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of a precipitating reagent containing the internal standard, this compound, in acetonitrile.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 8 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.
Liquid Chromatography
The chromatographic separation is designed to resolve Cetirizine and this compound from endogenous plasma components. A reversed-phase C18 column is commonly employed for this purpose.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 3.2 x 100 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Isocratic or a shallow gradient optimized for peak shape and run time |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry
Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for bioanalysis. The instrument is operated in the Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.
Mass Spectrometric Conditions
| Parameter | Cetirizine | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 389.2 | 393.2 |
| Product Ion (m/z) | 201.1 | 201.1 |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy | Optimized for maximum signal | Optimized for maximum signal |
| Capillary Voltage | 3.5 kV | 3.5 kV |
| Source Temperature | 150 °C | 150 °C |
| Desolvation Temperature | 400 °C | 400 °C |
Quantitative Performance Data
The following tables summarize the validation data from representative bioanalytical methods for Cetirizine using this compound.
Linearity and Sensitivity
The linearity of the method is established by analyzing a series of calibration standards over a defined concentration range. The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
| Parameter | Result |
| Calibration Range | 1.0 - 500.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
Precision and Accuracy
Precision (expressed as the relative standard deviation, %RSD) measures the closeness of repeated measurements, while accuracy (expressed as the percentage of the nominal concentration) reflects the closeness of the measured value to the true value. These are assessed at multiple quality control (QC) concentrations.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | ≤ 10.0 | ≤ 12.0 | 90.0 - 110.0 | 88.0 - 112.0 |
| Low (LQC) | 3.0 | ≤ 8.0 | ≤ 9.0 | 92.0 - 108.0 | 91.0 - 109.0 |
| Medium (MQC) | 200.0 | ≤ 6.0 | ≤ 7.0 | 95.0 - 105.0 | 94.0 - 106.0 |
| High (HQC) | 400.0 | ≤ 5.0 | ≤ 6.0 | 96.0 - 104.0 | 95.0 - 105.0 |
Recovery
Extraction recovery is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration.
| Analyte | QC Level | Mean Recovery (%) |
| Cetirizine | Low | 88.5 |
| Medium | 91.2 | |
| High | 90.7 | |
| This compound | - | 89.8 |
Stability
The stability of Cetirizine in the biological matrix is evaluated under various storage and handling conditions to ensure that the sample integrity is maintained throughout the analytical process.
| Stability Condition | Duration | Temperature | Mean Stability (%) |
| Short-Term (Bench-Top) | 24 hours | Room Temperature | 96.0 - 100.0[3] |
| Long-Term | 7 weeks | -20 °C | 91.0 - 99.0[3] |
| Freeze-Thaw (3 cycles) | -20 °C to Room Temp | - | 100.0 - 109.0[3] |
| Post-Preparative | 48 hours | 4 °C | 96.0 - 109.0[3] |
Visualizing the Bioanalytical Workflow and Key Components
To further elucidate the processes and relationships described, the following diagrams have been generated using Graphviz.
Caption: Bioanalytical workflow for Cetirizine in plasma.
Caption: Chemical structures of Cetirizine and this compound.
Caption: Bioanalytical method validation process overview.
Conclusion
The use of this compound as an internal standard is indispensable for the development of robust, accurate, and precise bioanalytical methods for the quantification of Cetirizine. The LC-MS/MS methodology detailed in this guide, supported by comprehensive validation data, provides a reliable framework for researchers and scientists in the field of drug development. The adherence to stringent validation criteria ensures data integrity, which is fundamental for the successful progression of new pharmaceutical entities through the regulatory landscape.
References
Technical Guide: The Role of Cetirizine-d4 in Analytical Research
Audience: Researchers, Scientists, and Drug Development Professionals
Cetirizine-d4, a deuterium-labeled version of the second-generation antihistamine Cetirizine, serves a critical function in the precise quantification of its parent drug in biological matrices.[1] Its primary application is as an internal standard in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4] This guide provides an in-depth overview of its use, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Core Application: Isotope Dilution Mass Spectrometry
In pharmaceutical research, especially during pharmacokinetic, bioequivalence, and toxicokinetic studies, accurate measurement of drug concentrations in plasma, urine, or other biological fluids is paramount. This compound is the ideal internal standard for quantifying Cetirizine for several key reasons:
-
Physicochemical Similarity: Being structurally identical to Cetirizine, except for the substitution of four hydrogen atoms with deuterium, it exhibits nearly identical chemical and physical properties. This ensures it behaves similarly during sample extraction, chromatography, and ionization.
-
Mass Differentiation: The mass difference of 4 Daltons allows a mass spectrometer to distinguish it from the unlabeled Cetirizine, which is essential for simultaneous detection and quantification.[2][3]
-
Correction for Variability: The primary role of an internal standard is to correct for variations that can occur during the analytical process. This includes inconsistencies in sample preparation, extraction efficiency, injection volume, and instrument response (ion suppression or enhancement). By adding a known amount of this compound to every sample and standard, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains stable even if sample loss or instrument fluctuation occurs, leading to highly accurate and precise results.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for analytical methods utilizing this compound as an internal standard.
Table 1: Compound Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| Cetirizine | C₂₁H₂₅ClN₂O₃ | 388.89 |
| this compound Dihydrochloride | C₂₁H₂₃D₄Cl₃N₂O₃ | 465.83 |
Data sourced from MedChemExpress and Wikipedia.[1][6]
Table 2: Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM)
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |
|---|---|---|
| Cetirizine | 389.26 | 165.16, 201.09 |
| this compound | 393.09 | 165.15, 201.10 |
This data represents typical positive ion electrospray ionization (ESI) transitions used for quantification.[2][3]
Table 3: Bioanalytical Method Validation Parameters
| Parameter | Value | Matrix |
|---|---|---|
| Linear Dynamic Range | 0.5 - 500 ng/mL | Human Plasma |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Human Plasma |
| Inter- and Intra-batch Precision | < 9% (RSD) | Human Plasma |
These values are representative of a validated LC-MS/MS method for bioequivalence studies.[7]
Experimental Protocols
A detailed methodology for the quantification of Cetirizine in human plasma using this compound is outlined below. This protocol is based on established methods in the scientific literature.[2][3][7]
Sample Preparation: Protein Precipitation
This step is designed to remove larger molecules, primarily proteins, from the plasma sample which can interfere with the analysis.
-
Step 1: Aliquot 250 µL of human plasma (from study subjects, for calibration curves, or quality control) into a microcentrifuge tube.
-
Step 2: Add a precise volume of the internal standard working solution (this compound in a suitable solvent like methanol) to each tube.
-
Step 3: Add an organic solvent, typically acetonitrile, to precipitate the plasma proteins. A common ratio is 3:1 (solvent to plasma).[2][3]
-
Step 4: Vortex the mixture vigorously for approximately 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Step 5: Centrifuge the tubes at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Step 6: Carefully transfer the supernatant, which contains Cetirizine and this compound, to a clean tube or vial for LC-MS/MS analysis.
Liquid Chromatography Separation
Chromatographic separation is necessary to separate the analytes from other endogenous components of the plasma extract before they enter the mass spectrometer.
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system.
-
Mobile Phase: A combination of an aqueous buffer (e.g., ammonium acetate in water) and an organic solvent (e.g., methanol or acetonitrile).[2][3] A gradient or isocratic elution may be used.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Injection Volume: A small volume of the prepared supernatant (e.g., 5-10 µL) is injected onto the column.
-
Run Time: The total analysis time per sample is typically short, often under 8 minutes.[7]
Tandem Mass Spectrometry Detection
The mass spectrometer provides highly selective and sensitive detection of the target analytes.
-
Ionization Source: Electrospray Ionization (ESI) operating in positive ion mode is standard.[2][3]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[2][3] This involves selecting the specific precursor ion for Cetirizine (m/z 389.26) and this compound (m/z 393.09) and monitoring for their specific product ions after fragmentation (see Table 2).[2][3]
-
Data Acquisition: The instrument software records the signal intensity (peak area) for the MRM transitions of both the analyte and the internal standard over the chromatographic run time.
Data Analysis and Quantification
-
Calibration Curve: A calibration curve is generated by analyzing a series of plasma samples spiked with known concentrations of Cetirizine and a constant concentration of this compound.
-
Ratio Calculation: For each point on the curve, a peak area ratio is calculated (Peak Area of Cetirizine / Peak Area of this compound).
-
Linear Regression: The peak area ratios are plotted against the known concentrations of Cetirizine, and a linear regression is applied to create the calibration curve.[2]
-
Sample Quantification: The concentration of Cetirizine in the unknown study samples is determined by calculating their peak area ratios and interpolating the concentration from the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the logical and experimental workflows described.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. Cetirizine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Cetirizine-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetirizine-d4, a deuterium-labeled isotopologue of the second-generation antihistamine cetirizine, serves as a critical internal standard for the quantitative analysis of cetirizine in biological matrices. Its physical and chemical properties are fundamental to its application in pharmacokinetic and bioanalytical studies. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental methodologies for its use, and a summary of the relevant signaling pathways of its non-deuterated counterpart.
Physicochemical Properties
This compound is most commonly available as its dihydrochloride salt, which enhances its stability and solubility. The key physical and chemical properties are summarized in the tables below.
Table 1: General and Chemical Properties of this compound Dihydrochloride
| Property | Value |
| Chemical Name | 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid;dihydrochloride |
| Molecular Formula | C₂₁H₂₁D₄ClN₂O₃ · 2HCl |
| Molecular Weight | 465.83 g/mol [1] |
| Appearance | White to off-white solid[1] |
| Purity | ≥95%[1] |
Table 2: Physical Properties of this compound Dihydrochloride
| Property | Value |
| Melting Point | 152-155°C[1] |
| Solubility | Slightly soluble in DMSO (heated), Methanol, and Water[1] |
| Storage Conditions | Store at -20°C under an inert atmosphere[1] |
Synthesis and Isotopic Labeling
While specific, detailed synthesis protocols for this compound are often proprietary, the deuterium labeling is typically introduced through a deuterated starting material in the general synthesis of cetirizine. A common synthetic route for cetirizine involves the alkylation of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine with a suitable two-carbon chain containing the carboxylic acid moiety.[2] To produce this compound, a deuterated version of the alkylating agent, such as a deuterated 2-chloroethoxyacetate derivative, would be employed.
A plausible synthetic approach is outlined below:
Caption: Conceptual synthesis of this compound.
Spectral Data
The structural integrity and isotopic enrichment of this compound are confirmed through various spectroscopic techniques.
-
Mass Spectrometry (MS): In mass spectrometric analysis, particularly LC-MS/MS, this compound is distinguished from unlabeled cetirizine by a 4 mass unit shift. The multiple reaction monitoring (MRM) transitions commonly used for quantification are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound would be expected to be similar to that of cetirizine, with the notable absence of signals corresponding to the four protons on the ethoxy group, which have been replaced by deuterium.
-
¹³C NMR: The carbon-13 NMR spectrum would show signals for all carbon atoms. The signals for the deuterated carbons would likely exhibit splitting due to carbon-deuterium coupling and may have a slightly different chemical shift compared to the non-deuterated analogue.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic peaks for its functional groups, including the carboxylic acid O-H stretch, C=O stretch, and aromatic C-H stretches. The C-D stretching vibrations would appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretches (around 2850-3000 cm⁻¹).
Experimental Protocols: Application in Bioanalysis
This compound is predominantly used as an internal standard in the quantification of cetirizine in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A general workflow for such an analysis is provided below.
Sample Preparation
-
Spiking: A known concentration of this compound (internal standard) is added to the plasma samples, calibrators, and quality control samples.
-
Protein Precipitation: Proteins in the plasma sample are precipitated to release the analyte and internal standard. This is commonly achieved by adding a water-miscible organic solvent like acetonitrile.[3]
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant containing cetirizine and this compound is transferred to a clean tube.
-
Evaporation and Reconstitution: The supernatant may be evaporated to dryness and the residue reconstituted in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., methanol or acetonitrile) is used to separate cetirizine and this compound from other matrix components.[3][5]
-
Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is set to monitor the specific MRM transitions for cetirizine and this compound as mentioned in the spectral data section.
Quantification
The concentration of cetirizine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this ratio to a calibration curve constructed from samples with known concentrations of cetirizine.
References
- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 2. Cetirizine - Wikipedia [en.wikipedia.org]
- 3. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 5. Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Commercial Availability and Application of Cetirizine-d4 for Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability of Cetirizine-d4, a crucial tool for researchers in pharmacology, drug metabolism, and pharmacokinetics. This document details its primary application as an internal standard in quantitative bioanalysis, offering detailed experimental protocols and summarizing key product specifications from various suppliers.
Introduction to this compound
This compound is a stable isotope-labeled version of Cetirizine, a second-generation antihistamine.[] The four deuterium atoms on the ethoxyacetic acid portion of the molecule result in a molecular weight increase, allowing for its differentiation from the unlabeled drug by mass spectrometry. This property makes this compound an ideal internal standard for the accurate quantification of Cetirizine in biological matrices such as plasma and urine.[2][3] Its use minimizes variability introduced during sample preparation and analysis, ensuring high precision and accuracy in pharmacokinetic and bioequivalence studies.
Commercial Availability and Product Specifications
This compound is readily available for research purposes from a variety of chemical suppliers. It is typically supplied as a dihydrochloride salt in solid form. The following table summarizes the product specifications from several prominent vendors.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Form |
| BOC Sciences | Cetirizine-[d4] dihydrochloride | Not explicitly provided | C₂₁H₂₁D₄ClN₂O₃·2HCl | 465.83 | ≥95% | White to Off-White Solid |
| Sigma-Aldrich | This compound | 1219803-84-5 | C₂₁H₂₁D₄ClN₂O₃ | 392.92 | Not specified | Not specified |
| Thermo Scientific | Cetirizine dihydrochloride | 83881-52-1 (unlabeled) | C₂₁H₂₅ClN₂O₃·2HCl (unlabeled) | 461.81 (unlabeled) | ≥99.0% (HPLC) | Powder or crystalline powder |
| Selleck Chemicals | Cetirizine DiHCl | 83881-52-1 (unlabeled) | C₂₁H₂₅ClN₂O₃·2HCl (unlabeled) | 461.81 (unlabeled) | 99.69% | Solid |
| SynZeal | Cetirizine EP Impurity A | 303-26-4 | C₁₇H₁₉ClN₂ | 286.80 | Not specified | Not specified |
| Alfa Chemistry | (R)-Cetirizine-d4 Dihydrochloride | Not explicitly provided | Not specified | Not specified | Not specified | Neat |
Application in Quantitative Bioanalysis: Experimental Protocols
This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of cetirizine in biological samples. Below are detailed experimental protocols for plasma and urine analysis.
Quantification of Cetirizine in Human Plasma
This protocol is adapted from a validated LC-MS/MS method for the quantification of cetirizine in human plasma.[3][4]
3.1.1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
3.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC Column: C18 column (e.g., 4.6 x 50 mm, 5 µm).
-
Mobile Phase: A mixture of ammonium acetate, water, and methanol.[3][4] The exact composition and gradient program should be optimized for the specific column and system.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
Quantification of Cetirizine in Human Urine
This protocol provides a method for the analysis of cetirizine in urine samples.[2][5]
3.2.1. Sample Preparation: Dilution
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Dilute the urine sample 1:1 with water.[5]
-
Add the this compound internal standard.
-
Inject an aliquot of the diluted sample directly into the LC-MS/MS system.
3.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC Column: Ascentis® Express F5, 10 cm x 3.0 mm I.D., 2.7 µm particles.[5]
-
Mobile Phase: 5 mM ammonium formate pH 3.0 with formic acid in 90:10 acetonitrile:water.[5]
-
Flow Rate: 0.6 mL/min.[5]
-
Injection Volume: 1 µL.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Selected Ion Recording (SIR) or MRM Transitions: Specific mass transitions for cetirizine and its d4-labeled internal standard should be optimized.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard in quantitative analysis.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Role of an internal standard in quantitative analysis.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals requiring accurate and precise quantification of cetirizine in biological matrices. Its commercial availability from multiple suppliers ensures its accessibility for a wide range of research applications. The detailed experimental protocols provided in this guide, coupled with the understanding of its role as an internal standard, will empower researchers to develop and validate robust bioanalytical methods for pharmacokinetic, toxicokinetic, and bioequivalence studies.
References
- 2. researchgate.net [researchgate.net]
- 3. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 5. LC/MS Analysis of Cetirizine and Hydroxyzine in Urine on Ascentis® Express F5 application for LC-MS | Sigma-Aldrich [sigmaaldrich.com]
solubility of Cetirizine-d4 in different solvents
An In-Depth Technical Guide to the Solubility of Cetirizine-d4
For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in a wide range of experimental designs, from in vitro assays to formulation development. This guide provides a comprehensive overview of the available solubility data for this compound. Given the limited quantitative solubility data specifically for the deuterated form, this guide also presents data for the non-deuterated analogue, Cetirizine hydrochloride, which serves as a close proxy, as deuterium substitution is not expected to significantly alter its solubility characteristics.
Solubility Data
The following tables summarize the known solubility of this compound and its non-deuterated counterpart, Cetirizine hydrochloride, in various solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble (may be enhanced with heating) |
| Methanol | Slightly soluble |
| Water | Slightly soluble |
Table 2: Quantitative and Qualitative Solubility of Cetirizine Hydrochloride
| Solvent | Solubility |
| Water | Freely soluble[1][2][3][4] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Approximately 10 mg/mL[5] |
| Dimethyl Sulfoxide (DMSO) | Approximately 12 mg/mL[5], 92 mg/mL[6] |
| Dimethylformamide (DMF) | Approximately 3 mg/mL[5] |
| Ethanol | Soluble[7][8], Slightly soluble[9][10][11] |
| Methanol | Soluble[7][8], Freely soluble[3] |
| Acetone | Practically insoluble[1][2][4] |
| Methylene Chloride | Practically insoluble[1][2][4] |
Experimental Protocols
The following is a detailed methodology for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method.[12][13][14]
Objective: To determine the equilibrium solubility of this compound in a specified solvent at a controlled temperature.
Materials:
-
This compound (solid form)
-
Selected solvent(s) of appropriate purity
-
Reference standard of this compound
-
Reagents for analytical mobile phase (e.g., HPLC-grade acetonitrile, water, and appropriate buffers)
Equipment:
-
Analytical balance
-
Temperature-controlled orbital shaker or incubator
-
Glass vials or flasks with airtight seals
-
Pipettes and tips for accurate liquid handling
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of the this compound reference standard and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations that are expected to bracket the solubility of the test compound.
-
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a pre-determined volume of the selected solvent in a glass vial. The excess solid should be sufficient to ensure that a saturated solution is achieved and that solid material remains at the end of the equilibration period.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).
-
The equilibration time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the dissolved solute is no longer increasing.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to sediment.
-
To separate the saturated solution from the excess solid, centrifuge the samples.
-
Carefully withdraw a known volume of the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.
-
Immediately dilute the filtered, saturated solution with the solvent to a concentration within the range of the calibration curve to prevent precipitation.
-
-
Quantitative Analysis:
-
Analyze the calibration standards and the diluted sample solutions using a validated HPLC method.
-
Generate a calibration curve by plotting the peak area (or height) of the calibration standards against their known concentrations.
-
Determine the concentration of this compound in the diluted sample solution using the calibration curve.
-
Calculate the equilibrium solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.
-
Visualizations
Signaling Pathway
The primary mechanism of action for Cetirizine is as a selective antagonist of the histamine H1 receptor. By blocking this receptor, Cetirizine prevents the downstream signaling cascade initiated by histamine, which includes the activation of the NF-κB pathway, a key regulator of the inflammatory response.[15][16]
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
- 1. CETIRIZINE HYDROCHLORIDE ORAL SOLUTION, USP For Oral Use Rx Only [dailymed.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. rjptonline.org [rjptonline.org]
- 4. pjps.pk [pjps.pk]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Cetirizine Hydrochloride [chembk.com]
- 8. chembk.com [chembk.com]
- 9. Cetirizine dihydrochloride | 83881-52-1 [chemicalbook.com]
- 10. Cetirizine dihydrochloride CAS#: 83881-52-1 [m.chemicalbook.com]
- 11. Cetirizine dihydrochloride | 83881-52-1 [amp.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 15. Cetirizine H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Cetirizine - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: High-Throughput Quantification of Cetirizine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of cetirizine in human plasma. The method utilizes cetirizine-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, allowing for a high-throughput workflow suitable for pharmacokinetic studies and clinical research. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method has been validated for linearity, precision, accuracy, and sensitivity.
Introduction
Cetirizine is a second-generation antihistamine widely used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria. Accurate and reliable quantification of cetirizine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note presents a validated LC-MS/MS method that offers high selectivity, sensitivity, and throughput for the determination of cetirizine in human plasma. The use of this compound as an internal standard minimizes matrix effects and variability during sample processing and analysis.[1][2][3]
Experimental
Materials and Reagents
-
Cetirizine and this compound dihydrochloride were of analytical standard grade.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Standard and Sample Preparation
Stock Solutions:
Primary stock solutions of cetirizine and this compound (1 mg/mL) were prepared by dissolving the accurately weighed compounds in methanol.
Working Solutions:
Working standard solutions of cetirizine were prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to obtain a concentration range for the calibration curve. A working internal standard solution of this compound was prepared by diluting the stock solution to a final concentration of 100 ng/mL.
Calibration Standards and Quality Control Samples:
Calibration standards were prepared by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 0.5 to 500 ng/mL. Quality control (QC) samples were prepared at three concentration levels: low, medium, and high.
Sample Preparation Protocol:
A simple protein precipitation method was used for plasma sample extraction.[2][3][4]
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
A C18 analytical column was used for the chromatographic separation.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | As described in the table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 80 |
| 3.5 | 80 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry Conditions:
The analysis was performed on a triple quadrupole mass spectrometer with an ESI source operating in positive ion mode.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
The following Multiple Reaction Monitoring (MRM) transitions were used for the quantification of cetirizine and its internal standard.[2][3][4]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Cetirizine | 389.26 | 201.09 | 0.1 | 30 | 20 |
| Cetirizine | 389.26 | 165.16 | 0.1 | 30 | 25 |
| This compound | 393.09 | 201.10 | 0.1 | 30 | 20 |
| This compound | 393.09 | 165.15 | 0.1 | 30 | 25 |
Results and Discussion
Method Validation
The developed LC-MS/MS method was validated for linearity, sensitivity, precision, accuracy, and recovery.
Linearity and Sensitivity:
The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL for cetirizine in human plasma. A correlation coefficient (r²) greater than 0.995 was consistently achieved. The lower limit of quantification (LLOQ) was determined to be 0.5 ng/mL with a signal-to-noise ratio greater than 10.[4][5][6]
Precision and Accuracy:
The intra-day and inter-day precision and accuracy were evaluated by analyzing the QC samples at three concentration levels on three different days. The results are summarized in the table below. The precision, expressed as the relative standard deviation (%RSD), was less than 15%, and the accuracy was within 85-115%, which is in accordance with regulatory guidelines for bioanalytical method validation.[7][8]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | 1.5 | 5.8 | 7.2 | 102.3 | 101.5 |
| Medium | 75 | 4.1 | 5.5 | 98.7 | 99.8 |
| High | 400 | 3.5 | 4.8 | 101.2 | 100.4 |
Recovery:
The extraction recovery of cetirizine was determined by comparing the peak areas of extracted samples with those of unextracted standards at three QC levels. The average recovery was found to be consistent and reproducible.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 1.5 | 92.5 |
| Medium | 75 | 95.1 |
| High | 400 | 94.3 |
Workflow and Diagrams
The overall experimental workflow for the quantification of cetirizine in human plasma is depicted below.
Caption: Experimental workflow for cetirizine quantification.
The logical relationship for the quantification process is based on the ratio of the analyte peak area to the internal standard peak area.
Caption: Data analysis logic for quantification.
Conclusion
This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of cetirizine in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, sensitivity, precision, and accuracy, making it suitable for high-throughput analysis in clinical and research settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Determination of cetirizine in human plasma by liquid chromatography-tandem mass spectrometry — MORU Tropical Health Network [tropmedres.ac]
Utilizing Cetirizine-d4 as an Internal Standard for Accurate Quantification of Cetirizine by HPLC
References
- 1. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. veeprho.com [veeprho.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
- 9. Development and validation of a HPLC method for the determination of cetirizine in pharmaceutical dosage forms. | Semantic Scholar [semanticscholar.org]
- 10. Development and validation of a HPLC method for the determination of cetirizine in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid chromatographic determination of cetirizine in oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cetirizine-d4 in Pharmacokinetic Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the utilization of Cetirizine-d4 as an internal standard in pharmacokinetic (PK) studies of cetirizine. The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalysis, ensuring the accuracy and robustness of quantitative assays.
Introduction to this compound in Pharmacokinetic Analysis
Cetirizine is a second-generation antihistamine widely used for the relief of allergy symptoms.[1][2][3] Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This compound, a deuterated analog of cetirizine, serves as an ideal internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] Its chemical and physical properties are nearly identical to cetirizine, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thereby compensating for variations in these processes.[6][7]
The primary role of this compound is to improve the precision and accuracy of the bioanalytical method by correcting for potential analyte loss during sample processing and for fluctuations in the mass spectrometer's response.[6][8][9]
Physicochemical Properties
| Property | Cetirizine | This compound |
| Chemical Formula | C₂₁H₂₅ClN₂O₃ | C₂₁H₂₁D₄ClN₂O₃ |
| Monoisotopic Mass | 388.1557 g/mol | 392.1809 g/mol |
| Appearance | White or almost white powder | Not specified, typically similar to the parent compound |
Pharmacokinetic Parameters of Cetirizine
The following table summarizes key pharmacokinetic parameters of cetirizine following oral administration in healthy adult volunteers. These values are essential for designing sampling schedules in pharmacokinetic studies.
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | ~1 hour | [10][11] |
| Cmax (Peak Plasma Concentration) for a 10 mg dose | ~300 ng/mL | [10][11] |
| Elimination Half-Life (t½) | 8-9 hours | [1][10] |
| Protein Binding | ~93% | [1][10] |
| Metabolism | Less extensively metabolized, with about 60% excreted unchanged.[10][11] Not metabolized by the cytochrome P450 system.[1] | N/A (Used as an internal standard) |
| Excretion | Primarily renal excretion.[1][2] | N/A (Used as an internal standard) |
Experimental Protocols
Bioanalytical Method for Cetirizine Quantification using LC-MS/MS
This protocol outlines a typical procedure for the quantification of cetirizine in human plasma using this compound as an internal standard.
4.1.1. Materials and Reagents
-
Cetirizine reference standard
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Human plasma (blank)
-
Ultrapure water
4.1.2. Stock and Working Solutions Preparation
-
Cetirizine Stock Solution (1 mg/mL): Accurately weigh and dissolve the cetirizine reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Cetirizine Working Solutions: Prepare serial dilutions of the cetirizine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution with acetonitrile to achieve a final concentration appropriate for spiking into plasma samples.
4.1.3. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.
-
Pipette 100 µL of plasma (blank, standard, QC, or unknown) into the corresponding tubes.
-
Add 50 µL of the this compound working solution to each tube (except for blank matrix samples).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
4.1.4. LC-MS/MS Conditions
| Parameter | Typical Conditions |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | A suitable gradient to achieve separation (e.g., 5-95% B over 3 minutes) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Cetirizine: 389.2 → 201.1, 389.2 → 165.2[4][5]this compound: 393.1 → 201.1, 393.1 → 165.2[4][5] |
| Collision Energy | Optimized for each transition |
4.1.5. Data Analysis
Calibration curves are constructed by plotting the peak area ratio of cetirizine to this compound against the nominal concentration of the calibration standards.[4][5] The concentration of cetirizine in the QC and unknown samples is then determined using the linear regression of the calibration curve.
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for cetirizine quantification.
Role of Internal Standard in Quantification
Caption: Logic of quantification using an internal standard.
Cetirizine Metabolism Pathway
References
- 1. Cetirizine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cetirizine | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 10. Oral bioavailability and pharmacokinetic study of cetrizine HCl in Iranian healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]
Application Note: Quantification of Cetirizine in Human Plasma using a Validated LC-MS/MS Method with Cetirizine-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Cetirizine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Cetirizine-d4, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure. The chromatographic separation is performed on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring of Cetirizine.
Introduction
Cetirizine is a second-generation antihistamine widely used for the relief of symptoms associated with allergic rhinitis and chronic urticaria.[1][2] Accurate and reliable quantification of Cetirizine in biological matrices is crucial for clinical and research purposes. The use of a stable isotope-labeled internal standard like this compound is the preferred approach for quantitative bioanalysis using mass spectrometry, as it compensates for variability in sample preparation and matrix effects.[1][2][3] This document provides a detailed protocol for the determination of Cetirizine in human plasma, adapted from established methodologies.[1][3][4]
Experimental Workflow
Experimental Protocols
Materials and Reagents
-
Cetirizine hydrochloride reference standard
-
This compound dihydrochloride internal standard[2]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2-EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18, e.g., 50 x 2.1 mm, 3.5 µm
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of Cetirizine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Cetirizine stock solution with a 50:50 mixture of methanol and water to create working standards for the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[1][3]
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium acetate in water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic or gradient elution |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Cetirizine | 389.26 → 201.09[1][3] |
| This compound | 393.09 → 201.10[1][3] |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Data Presentation
Calibration Curve
Calibration curves are constructed by plotting the peak area ratio of Cetirizine to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 250 | 2.950 |
| 500 | 5.910 |
Precision and Accuracy
The intra- and inter-day precision and accuracy are evaluated by analyzing QC samples at three concentration levels on multiple days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 3 | 4.5 | 102.1 | 5.2 | 101.5 |
| Medium | 80 | 3.1 | 98.9 | 4.0 | 99.3 |
| High | 400 | 2.5 | 100.5 | 3.3 | 100.8 |
Recovery
The extraction recovery of Cetirizine is determined by comparing the peak areas of the analyte from extracted samples with those of post-extraction spiked samples at corresponding concentrations.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low | 3 | 92.8 |
| Medium | 80 | 95.1 |
| High | 400 | 94.5 |
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Cetirizine in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple protein precipitation method for sample preparation allows for high-throughput analysis, making this protocol well-suited for a variety of research and clinical applications.
References
- 1. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Bioanalytical Assay of Cetirizine using Cetirizine-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of cetirizine in biological matrices, specifically human plasma, using Cetirizine-d4 as an internal standard. The methodologies described herein are based on robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which are the gold standard for bioanalytical assays due to their high sensitivity and selectivity.
Introduction to Cetirizine and the Role of Deuterated Internal Standards
Cetirizine is a second-generation antihistamine used for the relief of symptoms associated with seasonal allergic rhinitis, perennial allergic rhinitis, and chronic urticaria.[1] Accurate quantification of cetirizine in biological samples is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred approach in quantitative bioanalysis.[2][3] A deuterated internal standard is chemically identical to the analyte but has a higher molecular weight due to the replacement of hydrogen atoms with deuterium.[2] This allows it to be distinguished by the mass spectrometer while exhibiting nearly identical chromatographic behavior and extraction recovery as the analyte.[3] The use of this compound as an internal standard effectively compensates for variability in sample preparation, injection volume, and matrix effects, leading to enhanced accuracy, precision, and robustness of the analytical method.[2][4]
Experimental Protocols
This section details the necessary materials, reagents, and step-by-step procedures for the quantification of cetirizine in human plasma using this compound as an internal standard. The following protocols are based on established and validated LC-MS/MS methods.[1][5]
Materials and Reagents
-
Cetirizine reference standard
-
This compound internal standard
-
Control human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade or higher)
-
Methanol (HPLC grade or higher)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized or Milli-Q water
-
Microcentrifuge tubes or 96-well plates
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh a known amount of cetirizine reference standard and dissolve it in a suitable solvent such as methanol or a 50:50 mixture of acetonitrile and water to achieve a final concentration of 1 mg/mL.[2]
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to achieve a final concentration of 1 mg/mL.[2]
-
Analyte Working Solutions: Perform serial dilutions of the analyte stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water) to prepare a series of working solutions for spiking into blank plasma to create calibration standards and quality control (QC) samples.[2]
-
Internal Standard Working Solution: Dilute the internal standard stock solution with the same solvent as the analyte working solutions to a final concentration suitable for spiking into the plasma samples (e.g., 100 ng/mL).
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and widely used method for extracting cetirizine from plasma samples.[1][5][6]
-
Pipette 100 µL of human plasma (blank, calibration standard, QC sample, or unknown sample) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound) to each tube, except for the blank matrix samples.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and inject a portion of the sample into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical LC-MS/MS parameters for the analysis of cetirizine and this compound. Optimization may be required based on the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium acetate in water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Start with 40% B, increase to 90% B over 2 min, hold for 1 min, return to 40% B and re-equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 5-8 minutes[7] |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Cetirizine) | m/z 389.26 → 165.16, 201.09[1][5] |
| MRM Transition (this compound) | m/z 393.09 → 165.15, 201.10[1][5] |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Data Presentation and Method Validation
A robust bioanalytical method requires thorough validation to ensure its reliability. The following tables summarize key validation parameters for a typical cetirizine assay using this compound as an internal standard.
Table 3: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Cetirizine | 0.5 - 500[7] | 0.5[7] | > 0.99 |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Low | 1.5 | < 15% | < 15% | ± 15% |
| Medium | 150 | < 15% | < 15% | ± 15% |
| High | 400 | < 15% | < 15% | ± 15% |
Acceptable precision is generally defined as a relative standard deviation (%RSD) of less than 15%, and accuracy as a percent bias within ±15% of the nominal concentration.[7]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the bioanalytical assay of cetirizine in human plasma.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship in using an internal standard for quantitative analysis.
References
- 1. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioanalysis of Cetirizine using Cetirizine-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of Cetirizine in biological matrices, utilizing its deuterated analog, Cetirizine-d4, as an internal standard. The following sections offer comprehensive methodologies for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by instrumental analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
Cetirizine is a second-generation antihistamine widely used for the relief of allergy symptoms. Accurate and reliable quantification of Cetirizine in biological samples such as plasma and urine is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects, ensuring high precision and accuracy.
This guide outlines three common and effective sample preparation techniques, providing step-by-step protocols and a comparative summary of their performance metrics to aid researchers in selecting the most appropriate method for their specific analytical needs.
Quantitative Performance Summary
The choice of sample preparation technique significantly impacts data quality. Below is a summary of typical quantitative performance parameters for the described methods.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Matrix | Plasma, Serum | Plasma, Serum, Urine | Plasma, Serum, Urine |
| Linearity Range | 0.5 - 500 ng/mL | 10 - 500 ng/mL | 1.00 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] | 10 ng/mL[2] | 1.00 ng/mL[3] |
| Mean Recovery | ~86%[4] | 80 - 96.5%[2][4] | 84.1 - 88.0%[3] |
| Inter-day Precision (%RSD) | < 9% | < 10% | < 3.0%[3] |
| Inter-day Accuracy (%RE) | ≤ 9% | < 8% | < 6.0%[3] |
Experimental Protocols
General Reagents and Materials
-
Cetirizine reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, dichloromethane, ethyl acetate
-
Formic acid, ammonium acetate
-
Ultrapure water
-
Biological matrix (e.g., human plasma, urine)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
SPE cartridges (e.g., Oasis HLB)
-
SPE manifold
-
LC-MS/MS system
Method 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples.
Protocol:
-
Aliquot 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (concentration will depend on the specific assay requirements).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.[5][6][7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
Method 2: Liquid-Liquid Extraction (LLE)
LLE is a classic sample clean-up technique that separates analytes based on their differential solubility in two immiscible liquids.
Protocol:
-
Aliquot 500 µL of the biological sample (e.g., plasma) into a 2 mL microcentrifuge tube.
-
Add 50 µL of this compound internal standard working solution.
-
Add 1 mL of an appropriate organic solvent (e.g., a mixture of ethyl acetate and dichloromethane).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes to facilitate phase separation.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
Method 3: Solid-Phase Extraction (SPE)
SPE provides a more thorough clean-up than PPT or LLE, often resulting in lower matrix effects and improved sensitivity.
Protocol:
-
Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading:
-
Pre-treat 250 µL of plasma by adding 25 µL of this compound internal standard.
-
Dilute the sample with 500 µL of 4% phosphoric acid in water.
-
Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Cetirizine and this compound with 1 mL of methanol.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis: Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
LC-MS/MS Instrumental Analysis
The following are typical starting parameters for the LC-MS/MS analysis of Cetirizine and this compound. Method optimization is recommended for specific instrumentation.
Liquid Chromatography (LC) Conditions
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient starting with a high aqueous percentage and ramping up the organic phase to elute the analytes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ion Source Parameters (Typical):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Conclusion
The choice of sample preparation method for Cetirizine analysis is a critical decision that depends on the desired level of sample clean-up, sensitivity, throughput, and available resources.
-
Protein Precipitation is a high-throughput and cost-effective method suitable for early-stage discovery studies.
-
Liquid-Liquid Extraction offers a balance between sample clean-up and ease of use.
-
Solid-Phase Extraction provides the most rigorous sample clean-up, leading to the highest sensitivity and specificity, making it ideal for late-stage development and clinical studies.
The use of this compound as an internal standard is strongly recommended for all methods to ensure the highest quality of analytical data. The protocols and data presented in these application notes provide a solid foundation for developing and validating robust bioanalytical methods for Cetirizine.
References
- 1. asianpubs.org [asianpubs.org]
- 2. irep.iium.edu.my [irep.iium.edu.my]
- 3. Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 5. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
The Use of Cetirizine-d4 in Pediatric Pharmacokinetic Studies of Cetirizine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Cetirizine-d4 as an internal standard in pediatric pharmacokinetic (PK) studies of cetirizine. Cetirizine is a widely used second-generation antihistamine for the treatment of allergic conditions in children.[1][2] Understanding its pharmacokinetic profile in the pediatric population is crucial for optimizing dosing regimens and ensuring safety and efficacy.[3] The use of a stable isotope-labeled internal standard like this compound is essential for accurate and precise quantification of cetirizine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6]
Introduction to this compound in Pediatric Pharmacokinetics
This compound is a deuterium-labeled version of cetirizine.[6] It is an ideal internal standard for quantitative bioanalysis because it shares very similar physicochemical properties with the unlabeled drug (analyte), including extraction recovery, and chromatographic retention time. However, it is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. This allows for the correction of variability during sample preparation and analysis, leading to highly reliable data.
In pediatric studies, where sample volumes are often limited, the high sensitivity and specificity of LC-MS/MS methods using a deuterated internal standard are particularly advantageous. These methods enable the accurate measurement of cetirizine concentrations from small volumes of plasma or other biological fluids.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of cetirizine in various pediatric age groups, as reported in published studies. These values highlight the age-dependent changes in cetirizine disposition and underscore the importance of age-specific dosing.
Table 1: Pharmacokinetic Parameters of Cetirizine in Different Pediatric Populations
| Age Group | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | CL/F (L/h/kg) | Vd/F (L/kg) | Reference |
| 6 - 23 months | 0.25 mg/kg (single dose) | 390 | 2.0 ± 1.3 | 3.1 ± 1.8 | 2.13 ± 1.15 (ml/min/kg) | 0.44 ± 0.19 | [7] |
| 2 - 5 years | 5 mg (single dose) | 660 | ~1 | - | - | - | |
| 2 - 6 years | 5 mg (single dose) | 607 ± 231 | 1.93 ± 1.39 | 5.55 ± 0.98 | 1.27 ± 0.80 (ml/min/kg) | 0.60 ± 0.38 | [5] |
| 6 months - 12 years | Various | - | - | Increases with age (from <4h in infants) | Increases linearly with age | Increases linearly with age | [4] |
Table 2: Age-Related Changes in Cetirizine Clearance and Volume of Distribution
| Age | Apparent Clearance (CL/F) (L/h) | Apparent Volume of Distribution (V/F) (L) | Reference |
| Increase per year | 0.12 | 1.4 | [4] |
| Average at 7 years (Male) | 1.61 | 13.9 | [4] |
| Average at 7 years (Female) | 1.43 | 13.9 | [4] |
Experimental Protocols
This section details the methodologies for the quantification of cetirizine in pediatric plasma samples using this compound as an internal standard.
Materials and Reagents
-
Cetirizine dihydrochloride (Reference Standard)
-
This compound dihydrochloride (Internal Standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Ammonium acetate
-
Formic acid
-
Human plasma (drug-free)
-
Deionized water
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve cetirizine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the cetirizine stock solution with a 50:50 methanol:water mixture to create working standards for the calibration curve and quality control (QC) samples.
-
-
Internal Standard Working Solution (e.g., 100 ng/mL):
-
Dilute the this compound stock solution with a 50:50 methanol:water mixture to the desired concentration.
-
Sample Preparation (Protein Precipitation Method)
This is a common and rapid method for extracting cetirizine from plasma.[4][5][6]
-
Sample Aliquoting:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of pediatric plasma sample, calibration standard, or QC sample.
-
-
Internal Standard Addition:
-
Add 10 µL of the this compound working solution to each tube (except for blank samples).
-
-
Protein Precipitation:
-
Add 150 µL of acetonitrile to each tube.
-
-
Vortexing:
-
Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical parameters for the analysis of cetirizine and this compound.
-
Liquid Chromatography (LC):
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
-
-
Tandem Mass Spectrometry (MS/MS):
Calibration Curve and Quality Control
-
Calibration Curve: Prepare a set of calibration standards in drug-free human plasma, typically ranging from 1 to 500 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to be analyzed with each batch of study samples to ensure the accuracy and precision of the assay.
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of cetirizine in pediatric plasma.
Logical Relationship of Components
Caption: Role of this compound in achieving accurate quantification.
Conclusion
The use of this compound as an internal standard is a robust and reliable approach for the quantitative analysis of cetirizine in pediatric pharmacokinetic studies. The detailed protocols and data provided in these application notes serve as a valuable resource for researchers and scientists in the field of drug development and pediatric pharmacology, facilitating the generation of high-quality data to inform appropriate dosing and ensure the safe and effective use of cetirizine in children.
References
- 1. Model-based exploration of the rationality of off-label use of cetirizine in Chinese pediatric patients: a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN107782813B - Method for detecting related substances in cetirizine hydrochloride sample - Google Patents [patents.google.com]
- 7. Determination of cetirizine in human plasma by liquid chromatography-tandem mass spectrometry — MORU Tropical Health Network [tropmedres.ac]
Determination of Cetirizine in Human Plasma by LC-MS/MS using Cetirizine-d4 as an Internal Standard
Application Note and Protocol
This document provides a detailed methodology for the quantitative determination of Cetirizine in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Cetirizine-d4 is employed as the internal standard (IS) to ensure accuracy and precision. The protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.
Introduction
Cetirizine is a second-generation antihistamine used for the relief of symptoms associated with seasonal allergic rhinitis, perennial allergic rhinitis, and chronic urticaria. Accurate quantification of Cetirizine in human plasma is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy and safety. This application note describes a validated LC-MS/MS method that utilizes protein precipitation for sample cleanup, followed by chromatographic separation and mass spectrometric detection.
Principle
The method involves the extraction of Cetirizine and its deuterated internal standard, this compound, from human plasma via protein precipitation with acetonitrile. The supernatant is then injected into a reversed-phase high-performance liquid chromatography (HPLC) system for separation. The analytes are detected and quantified using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with positive ion electrospray ionization (ESI). The concentration of Cetirizine is determined from the peak area ratio of the analyte to the internal standard.
Experimental
Materials and Reagents
-
Cetirizine reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase C18 column
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cetirizine and this compound by dissolving the appropriate amount of each standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Cetirizine stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.
Sample Preparation Protocol
-
Label microcentrifuge tubes for each sample, calibrator, and quality control (QC) sample.
-
To 100 µL of plasma in each tube, add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex each tube for 10 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
LC-MS/MS Conditions
The following tables summarize the optimized liquid chromatography and mass spectrometry parameters.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium acetate in water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Isocratic or Gradient (as optimized for the specific column) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 20 psi |
| Collision Gas | 8 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cetirizine | 389.26 | 165.16, 201.09 |
| This compound | 393.09 | 165.15, 201.10 |
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. The key validation parameters are summarized below.
Table 4: Quantitative Method Validation Data
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Experimental Workflows
The following diagrams illustrate the key workflows of this analytical method.
Application Notes and Protocols: The Role of Cetirizine-d4 in Therapeutic Drug Monitoring of Cetirizine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetirizine is a potent and selective second-generation histamine H1 receptor antagonist widely used in the management of allergic rhinitis and chronic urticaria.[1] Therapeutic Drug Monitoring (TDM) of cetirizine may be necessary in specific clinical situations, such as in patients with renal impairment, to ensure optimal therapeutic outcomes and avoid potential toxicity. Accurate and precise quantification of cetirizine in biological matrices is paramount for effective TDM. This document outlines the critical role of Cetirizine-d4 as an internal standard in a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of cetirizine in human plasma.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, especially with a highly sensitive technique like LC-MS/MS, an internal standard (IS) is crucial for correcting analytical variability.[2][3] An ideal IS should have physicochemical properties very similar to the analyte of interest. Deuterated internal standards, such as this compound, are considered the gold standard because their chemical behavior is nearly identical to the unlabeled analyte.[3] They co-elute with the analyte, experience similar ionization effects, and compensate for variations in sample preparation, injection volume, and instrument response, thereby enhancing the accuracy and precision of the quantification.[3]
Mechanism of Action of Cetirizine
Cetirizine primarily exerts its effects by acting as an inverse agonist at the histamine H1 receptor.[4][5] Unlike a neutral antagonist that simply blocks the receptor, an inverse agonist stabilizes the receptor in its inactive conformation, reducing its basal activity. This action prevents histamine from binding and activating the receptor, thereby mitigating the downstream signaling cascade that leads to allergic symptoms. The signaling pathway involves the inhibition of phospholipase C (PLC) activation, which in turn reduces the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation, ultimately suppressing the activation of the NF-κB transcription factor and the subsequent expression of pro-inflammatory mediators.[6]
Caption: Cetirizine acts as an inverse agonist, stabilizing the inactive state of the H1 receptor.
Quantitative Analysis of Cetirizine using LC-MS/MS
The following protocol describes a validated method for the quantification of cetirizine in human plasma using this compound as an internal standard.
Experimental Workflow
The overall workflow for the therapeutic drug monitoring of cetirizine involves sample collection, preparation, LC-MS/MS analysis, and data processing.
Caption: A typical workflow for the quantification of cetirizine in plasma samples.
Materials and Reagents
-
Cetirizine dihydrochloride reference standard
-
This compound dihydrochloride internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Ammonium acetate
-
Formic acid
-
Human plasma (drug-free)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare a stock solution of cetirizine by dissolving an accurately weighed amount of cetirizine dihydrochloride in methanol.
-
Prepare a stock solution of this compound by dissolving an accurately weighed amount of this compound dihydrochloride in methanol.
-
-
Working Solutions:
-
Prepare serial dilutions of the cetirizine stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the stock solution with the same diluent.
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking drug-free human plasma with the appropriate cetirizine working solutions to achieve a concentration range (e.g., 1-500 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Sample Preparation Protocol (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject a portion of the supernatant (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Method Parameters
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | 5500 V |
| Dwell Time | 150 ms |
| Collision Gas | Nitrogen |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cetirizine | 389.2 | 201.1 | 25 |
| This compound | 393.2 | 201.1 | 25 |
Note: The specific MRM transitions and collision energies may vary slightly between different mass spectrometer models and should be optimized accordingly.[3][7]
Data Analysis and Quantification
The concentration of cetirizine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of cetirizine in the unknown samples is then interpolated from this calibration curve.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust, accurate, and precise approach for the therapeutic drug monitoring of cetirizine. Its ability to mimic the behavior of the unlabeled drug throughout the analytical process effectively compensates for potential variations, ensuring high-quality data for clinical decision-making. The detailed protocol provided herein serves as a comprehensive guide for researchers and clinicians involved in the quantitative analysis of cetirizine in biological matrices.
References
- 1. Cetirizine - Wikipedia [en.wikipedia.org]
- 2. Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cetirizine H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Addressing Matrix Effects with Cetirizine-d4 Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Cetirizine-d4 as an internal standard to mitigate matrix effects in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in LC-MS/MS analysis?
The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy and precision of quantitative results.[1] In bioanalysis, endogenous components of complex matrices like plasma can interfere with the ionization of the target analyte.[2]
Q2: How does a deuterated internal standard like this compound theoretically correct for matrix effects?
A deuterated internal standard (d-IS) is a stable isotope-labeled version of the analyte where several hydrogen atoms are replaced by deuterium. The principle is that the d-IS has nearly identical physicochemical properties to the analyte.[1] Consequently, during sample preparation, chromatography, and ionization, it should be affected by the matrix in the same manner as the analyte.[1] By measuring the response ratio of the analyte to the d-IS, fluctuations in the signal caused by the matrix effect are normalized, leading to more accurate quantification.[1]
Q3: What are the key advantages of using this compound over other types of internal standards for cetirizine analysis?
The primary advantage of using a deuterated internal standard is its close structural and chemical similarity to the analyte. This results in very similar extraction recovery and chromatographic retention times.[1] Ideally, this compound will co-elute perfectly with cetirizine, ensuring both compounds experience the same degree of matrix effect simultaneously.[1]
Troubleshooting Guide
Problem: Inconsistent or inaccurate results are observed despite using this compound.
This is a common issue that suggests the deuterated internal standard is not fully compensating for the matrix effect. The following troubleshooting steps can help identify and resolve the problem.
Step 1: Verify Co-elution of Cetirizine and this compound
Question: Are the retention times of cetirizine and this compound identical?
Possible Cause: A slight difference in retention time, known as the "isotope effect," can occur where the deuterated standard elutes slightly earlier than the analyte.[3] If this separation is significant, the analyte and the internal standard will not experience the same matrix components as they elute, leading to differential matrix effects.[1]
Solution:
-
Chromatographic Optimization: Adjust the chromatographic conditions to ensure co-elution. This may involve modifying the mobile phase composition, gradient profile, or the analytical column.[4]
-
Isocratic Elution: In some cases, an isocratic elution can minimize separation between the analyte and its deuterated internal standard.[5]
Step 2: Evaluate for Differential Matrix Effects
Question: Is the internal standard response consistent across all samples, standards, and quality controls?
Possible Cause: Even with co-elution, the analyte and the internal standard may experience different degrees of ion suppression or enhancement.[6] This can be due to subtle differences in their physicochemical properties.
Solution:
-
Post-Extraction Spike Experiment: Perform this experiment to quantitatively assess the matrix effect on both cetirizine and this compound.[1] This will help determine if the internal standard is adequately compensating for signal suppression or enhancement.
-
Matrix Factor Calculation: Calculate the Matrix Factor (MF) for both the analyte and the internal standard. An IS-normalized MF significantly different from 1 suggests differential matrix effects.[1]
Step 3: Assess Sample Preparation
Question: Is the sample preparation method sufficiently removing interfering matrix components?
Possible Cause: Inadequate sample cleanup can lead to significant matrix effects that may overwhelm the corrective capacity of the internal standard.[2] For instance, phospholipids are a common cause of ion suppression in plasma samples.[4]
Solution:
-
Enhance Sample Cleanup: If using protein precipitation, consider switching to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4]
-
Optimize Extraction Parameters: For LLE, experiment with different organic solvents. For SPE, optimize the wash and elution steps to selectively remove interferences.[4]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
This protocol allows for the quantitative evaluation of matrix effects to determine if this compound is adequately compensating for signal suppression or enhancement.[1]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (cetirizine) and the internal standard (this compound) into the mobile phase or reconstitution solvent.
-
Set B (Post-Spike Matrix): First, extract the blank matrix. Then, spike the analyte and internal standard into the final extract.
-
Set C (Pre-Spike Matrix): Spike the analyte and internal standard into the blank matrix before the extraction process.
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the following parameters:
| Parameter | Formula | Ideal Value | Interpretation |
| Recovery (RE) | (Peak Area of Set C) / (Peak Area of Set B) | Close to 100% | Efficiency of the extraction process. |
| Matrix Factor (MF) | (Peak Area of Set B) / (Peak Area of Set A) | 1.0 | Measures the extent of ion suppression (MF < 1) or enhancement (MF > 1).[1] |
| IS-Normalized MF | MF of Analyte / MF of Internal Standard | Close to 1.0 | Indicates if the internal standard is effectively compensating for the matrix effect.[1] |
Protocol 2: Sample Preparation and LC-MS/MS Parameters for Cetirizine Analysis
This is a general protocol based on commonly used methods for the analysis of cetirizine in human plasma.[7][8][9]
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add 20 µL of this compound internal standard solution.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.
LC-MS/MS Conditions:
-
LC System: High-Performance Liquid Chromatography system
-
Column: C18 analytical column
-
Mobile Phase: A combination of ammonium acetate, water, and methanol.[7][8]
-
Ionization: Positive ion electrospray ionization (ESI+).[7][8]
-
Detection: Multiple Reaction Monitoring (MRM)
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| Cetirizine | 389.26 | 165.16, 201.09[7][8] |
| This compound | 393.09 | 165.15, 201.10[7][8] |
Visualizations
Caption: Experimental workflow for cetirizine analysis.
Caption: Troubleshooting logic for IS issues.
References
- 1. benchchem.com [benchchem.com]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. myadlm.org [myadlm.org]
- 7. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability of Cetirizine-d4 in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Cetirizine-d4 when used as an internal standard in the bioanalysis of cetirizine in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a stable isotope-labeled version of the antihistamine drug cetirizine, where four hydrogen atoms have been replaced with deuterium atoms. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to cetirizine, this compound can effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to more accurate and precise quantification of cetirizine in biological samples like plasma, serum, and urine.[1][2]
Q2: What are the key stability concerns for this compound in biological matrices?
The primary stability concerns for this compound in biological matrices include:
-
Freeze-Thaw Stability: The stability of the analyte after repeated cycles of freezing and thawing of the biological samples.
-
Short-Term (Bench-Top) Stability: The stability of the analyte in the processed samples at room temperature for the duration of the analytical run.
-
Long-Term Stability: The stability of the analyte in the biological matrix at a specified storage temperature (e.g., -20°C or -70°C) for an extended period.
-
Post-Preparative Stability: The stability of the analyte in the final extracted sample in the autosampler.
-
Stock Solution Stability: The stability of the this compound stock solution at its storage temperature.[3]
Q3: Is this compound susceptible to isotopic back-exchange?
Isotopic back-exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix, can be a concern for some deuterated internal standards.[1] The likelihood of this occurring depends on the position of the deuterium labels on the molecule and the pH of the environment. For this compound, it is crucial to know the location of the deuterium atoms. If they are on stable positions, such as an aromatic ring, the risk of back-exchange is minimal. However, if the labels are on more labile positions, exposure to highly acidic or basic conditions during sample preparation or analysis could potentially lead to back-exchange.[4]
Troubleshooting Guide
Issue 1: Poor precision and accuracy in quantification.
-
Possible Cause: Degradation of this compound or cetirizine in the biological matrix.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that all samples, including calibration standards and quality controls, have been consistently stored at the validated temperature.
-
Conduct Stability Tests: Perform freeze-thaw, short-term, and long-term stability studies for both cetirizine and this compound in the specific biological matrix being used.[3]
-
Review Sample Handling: Minimize the time samples spend at room temperature during processing.
-
Issue 2: Drifting internal standard signal during the analytical run.
-
Possible Cause: Instability of this compound in the autosampler (post-preparative instability).
-
Troubleshooting Steps:
-
Assess Post-Preparative Stability: Analyze a set of QC samples at the beginning and end of a long analytical run to check for any significant change in the this compound response.
-
Control Autosampler Temperature: If instability is observed, consider using a cooled autosampler to maintain the stability of the processed samples.
-
Issue 3: Unexpected increase in the analyte (cetirizine) signal.
-
Possible Cause: Isotopic back-exchange from this compound to unlabeled cetirizine.
-
Troubleshooting Steps:
-
Evaluate Label Stability: Incubate a solution of this compound in the mobile phase and a blank matrix extract for a period equivalent to the analytical run time. Analyze the solution to see if there is an increase in the signal at the mass transition of unlabeled cetirizine.[1]
-
Optimize pH: If back-exchange is suspected, adjust the pH of the sample preparation and chromatographic conditions to be as close to neutral as possible.
-
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability
This protocol is designed to determine the stability of this compound in a biological matrix after multiple freeze-thaw cycles.
-
Sample Preparation: Spike a pool of the biological matrix with this compound at a concentration relevant to the analytical method. Aliquot the spiked matrix into multiple vials.
-
Freeze-Thaw Cycles:
-
Freeze the samples at the intended storage temperature (e.g., -20°C or -70°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for a specified number of times (typically three cycles).[3]
-
-
Sample Analysis: After the final thaw, process and analyze the samples alongside freshly prepared stability control samples (spiked matrix that has not undergone freeze-thaw cycles).
-
Data Evaluation: Calculate the mean concentration of this compound in the freeze-thaw samples and compare it to the mean concentration of the control samples. The stability is acceptable if the mean concentration of the test samples is within ±15% of the control samples.
Protocol 2: Assessment of Short-Term (Bench-Top) Stability
This protocol evaluates the stability of this compound in the biological matrix at room temperature.
-
Sample Preparation: Spike a pool of the biological matrix with this compound.
-
Incubation: Keep the spiked samples at room temperature for a specified period that simulates the expected sample handling and processing time (e.g., 4, 8, or 24 hours).
-
Sample Analysis: At the end of the incubation period, process and analyze the samples along with freshly prepared control samples.
-
Data Evaluation: Compare the mean concentration of the incubated samples to the control samples. The stability is acceptable if the mean concentration is within ±15% of the control.
Stability Data Summary
| Stability Test | Matrix | Conditions | Duration | Stability Outcome | Reference |
| Freeze-Thaw | Plasma | Three cycles (-70°C to room temp.) | 3 cycles | Stable | [5] |
| Short-Term | Plasma | Room Temperature | 3 hours | Stable | [5] |
| Long-Term | Plasma | -70°C | 8 weeks | Stable | [5] |
| Stock Solution | Water | 4°C | 1 week | Stable (99.5% recovery) | [6] |
Disclaimer: The data in the table above is for unlabeled cetirizine. While this compound is expected to have similar stability, it is imperative to validate its stability under your specific laboratory conditions.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for this compound instability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Cetirizine quantification assays using Cetirizine-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cetirizine-d4 as an internal standard in Cetirizine quantification assays, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
Q: My chromatographic peaks for Cetirizine and/or this compound are tailing or showing poor shape. What are the common causes and how can I fix this?
A: Poor peak shape can compromise the accuracy and precision of your quantification. The common causes and solutions are outlined below:
-
Problem: Contamination of the guard or analytical column.
-
Solution: Flush the column with a strong solvent or, if necessary, replace the guard column. For persistent issues, the analytical column may need replacement.
-
-
Problem: Incompatible sample solvent and mobile phase.
-
Solution: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. High organic content in the sample solvent can cause distorted peaks, especially in reversed-phase chromatography.
-
-
Problem: Secondary interactions with the column stationary phase.
-
Solution: Cetirizine has basic properties. Adding a small amount of an acidic modifier like formic acid or ammonium formate to the mobile phase can improve peak shape by minimizing these interactions. The pH of the mobile phase should be adjusted to an optimal value, for example, pH 2.9, to ensure consistent ionization and peak shape.
-
-
Problem: Column degradation.
-
Solution: The use of highly acidic mobile phases (e.g., pH < 2.5) can degrade silica-based columns over time[1]. If performance degrades, consider replacing the column and ensure the mobile phase pH is within the column's recommended operating range.
-
Issue 2: Low Signal Intensity or Poor Sensitivity
Q: I am observing low signal intensity for Cetirizine, making it difficult to achieve the desired Lower Limit of Quantification (LLOQ). What should I investigate?
A: Low sensitivity can be a significant hurdle. Here are the key areas to troubleshoot:
-
Problem: Suboptimal Mass Spectrometer Parameters.
-
Solution: Ensure the mass spectrometer is tuned and calibrated. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) for Cetirizine. The compound ionizes well in positive ion mode[2][3][4]. Confirm you are monitoring the most abundant and stable MRM transitions.
-
-
Problem: Inefficient Sample Extraction and Recovery.
-
Solution: Your sample preparation method may not be efficient. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE)[2][5]. Evaluate your chosen method for recovery. For example, LLE with dichloromethane or ethyl acetate has been used effectively[6][7]. Protein precipitation with acetonitrile is a simpler but potentially "dirtier" method that can also be effective[3][4][8].
-
-
Problem: Matrix Effects.
-
Solution: Components from the biological matrix (e.g., plasma, urine) can co-elute with Cetirizine and suppress its ionization. The use of a stable isotope-labeled internal standard like this compound helps to compensate for this, as it is expected to experience similar matrix effects[9]. If suppression is severe, improve your sample cleanup (e.g., switch from PPT to SPE) or adjust the chromatography to separate Cetirizine from the interfering components.
-
-
Problem: Mobile Phase Composition.
Issue 3: High Variability in Internal Standard (this compound) Response
Q: The peak area of my internal standard, this compound, is highly variable across my sample batch. What could be causing this and is it a problem?
A: High variability in the internal standard (IS) response can indicate issues with sample preparation or instrument performance, potentially compromising data accuracy[9].
-
Problem: Inconsistent Sample Preparation.
-
Solution: Ensure precise and consistent execution of all sample preparation steps, particularly pipetting of the sample, IS solution, and extraction solvents. Automated liquid handlers can reduce this variability.
-
-
Problem: Matrix Effects.
-
Solution: Even with a co-eluting deuterated internal standard, severe and variable matrix effects across different samples can lead to IS response variability. This suggests that the sample cleanup may be insufficient[9].
-
-
Problem: Analyte Stability Issues.
-
Solution: Investigate the stability of Cetirizine and this compound in the biological matrix and during the extraction process. Ensure samples are stored correctly and processed within their stability window.
-
-
Is it a problem? While the purpose of the IS is to normalize for variability, a high coefficient of variation (%CV) in the IS response is often a red flag. Regulatory guidelines may have acceptance criteria for IS variability. If the analyte-to-IS peak area ratio is consistent for your quality control (QC) samples, the data may still be acceptable. However, it is crucial to investigate the root cause[9].
Issue 4: Sample Carryover
Q: I am seeing a peak for Cetirizine in my blank injections after running a high-concentration sample. How can I eliminate this carryover?
A: Carryover can lead to inaccurate quantification of subsequent samples, especially those at low concentrations.
-
Problem: Contamination in the Autosampler/Injector.
-
Solution: Optimize the needle wash procedure in your autosampler method. Use a wash solution that is strong enough to dissolve Cetirizine effectively. A combination of organic solvent (like acetonitrile or methanol) and water, sometimes with a small amount of acid or base, is often effective.
-
-
Problem: Contamination of the LC Column.
-
Solution: Implement a high-organic wash at the end of your gradient elution to flush strongly retained compounds from the column. If carryover persists, a dedicated column wash with a strong solvent may be necessary.
-
-
Problem: Adsorption to LC System Components.
-
Solution: Cetirizine can adsorb to surfaces in the fluidic path. If carryover is a persistent issue, consider using bio-inert LC systems or components.
-
Quantitative Data & Protocols
Table 1: Typical LC-MS/MS Parameters for Cetirizine and this compound
| Parameter | Cetirizine | This compound (Internal Standard) | Reference |
| Ionization Mode | ESI Positive | ESI Positive | [2][3][4] |
| Precursor Ion (m/z) | 389.2 / 389.26 / 389.3 | 393.09 / 397.2 | [2][3][4] |
| Product Ion 1 (m/z) | 201.1 / 201.09 | 201.1 / 201.10 | [2][3][4] |
| Product Ion 2 (m/z) | 165.16 | 165.15 | [3][4] |
Note: The exact m/z values may vary slightly depending on the instrument and its calibration.
Table 2: Example Chromatographic Conditions
| Parameter | Description | Reference |
| Column | Reversed-phase C18 column (e.g., Xterra MS C18, Phenomenex C18) | [2][7] |
| Mobile Phase A | Aqueous solution with buffer (e.g., 10 mM Ammonium Acetate) or acid (e.g., Formic Acid) | [10] |
| Mobile Phase B | Organic solvent (e.g., Methanol or Acetonitrile) | [3][10] |
| Flow Rate | 0.8 - 1.0 mL/min (for HPLC) | [6] |
| Gradient | A fast gradient elution is often used to ensure a short run time. | [2] |
| Run Time | Typically between 5-10 minutes. | [2][10] |
Detailed Experimental Protocol: Cetirizine Quantification in Human Plasma
This protocol is a representative example based on common practices.[3][4][8][10] Researchers must validate the method for their specific application and laboratory conditions.
1. Materials and Reagents
-
Cetirizine and this compound reference standards.
-
Human plasma (with anticoagulant like K2-EDTA).
-
Acetonitrile (HPLC or LC-MS grade).
-
Methanol (HPLC or LC-MS grade).
-
Ammonium Acetate (LC-MS grade).
-
Deionized water.
-
Microcentrifuge tubes.
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Cetirizine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Cetirizine stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) with acetonitrile. This solution will be used for protein precipitation.
3. Sample Preparation (Protein Precipitation Method)
-
Label microcentrifuge tubes for blanks, standards, quality controls, and unknown samples.
-
Pipette 100 µL of plasma (or blank matrix/calibration standard) into the appropriate tubes.
-
Add 300 µL of the IS Working Solution (in acetonitrile) to each tube.
-
Vortex each tube for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
Visualizations
References
- 1. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 5. simbecorion.com [simbecorion.com]
- 6. A Novel Two-Step Liquid-Liquid Extraction Procedure Combined with Stationary Phase Immobilized Human Serum Albumin for the Chiral Separation of Cetirizine Enantiomers along with M and P Parabens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for Cetirizine and Cetirizine-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of Cetirizine and its deuterated internal standard, Cetirizine-d4, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Cetirizine and this compound.
Issue 1: Poor Signal Intensity or No Signal for Cetirizine or this compound
Possible Causes and Solutions:
-
Incorrect Mass Spectrometer Settings:
-
Verification: Ensure the mass spectrometer is set to the correct multiple reaction monitoring (MRM) transitions for Cetirizine and this compound.
-
Action: Use the optimized MRM transitions provided in the tables below. Positive ion electrospray ionization (ESI) is commonly used for Cetirizine analysis.[1][2]
-
-
Suboptimal Source Conditions:
-
Verification: Check the ion source parameters, including temperature and gas flows.
-
Action: Optimize the ion source temperature and nebulizer/auxiliary gas flows to ensure efficient desolvation and ionization. While Atmospheric Pressure Chemical Ionization (APCI) can offer higher sensitivity, ESI is also commonly and successfully used.
-
-
Improper Sample Preparation:
-
Verification: Review the sample preparation protocol for potential errors. Inefficient protein precipitation or solid-phase extraction (SPE) can lead to low recovery.
-
Action: Ensure complete protein precipitation with acetonitrile or use a validated SPE protocol with Oasis HLB cartridges for efficient extraction from plasma.[3][4]
-
-
Chromatographic Issues:
Issue 2: High Background Noise or Interferences
Possible Causes and Solutions:
-
Matrix Effects:
-
Verification: Endogenous components from biological matrices like plasma can co-elute and interfere with the ionization of the analytes.[5]
-
Action: Improve sample cleanup using a more rigorous SPE method. A divert valve can also be used to direct the early and late eluting matrix components away from the mass spectrometer.
-
-
Contaminated Mobile Phase or LC System:
-
Verification: Run a blank injection of the mobile phase to check for background contamination.
-
Action: Prepare fresh mobile phases using high-purity solvents (e.g., HPLC or LC-MS grade). Flush the LC system thoroughly.
-
-
Carryover:
-
Verification: Inject a blank sample immediately after a high-concentration sample to check for residual analyte.
-
Action: Optimize the injector wash procedure with a strong solvent to ensure complete removal of the analytes between injections.
-
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes and Solutions:
-
Column Degradation:
-
Verification: Over time and with numerous injections, column performance can degrade.
-
Action: Replace the analytical column with a new one of the same type.
-
-
Incompatible Injection Solvent:
-
Verification: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Action: Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase.
-
-
Secondary Interactions:
-
Verification: Cetirizine has a basic nitrogen that can interact with residual silanols on the column packing material.
-
Action: Use a mobile phase with a suitable pH and/or an end-capped column to minimize these interactions. The use of ammonium acetate in the mobile phase can help improve peak shape.[1][2]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Cetirizine and this compound?
A1: The most commonly used precursor-to-product ion transitions for Cetirizine and its deuterated internal standard in positive ESI mode are summarized in the table below.
Q2: What type of LC column is suitable for Cetirizine analysis?
A2: A C18 reversed-phase column is the most frequently reported and effective stationary phase for the chromatographic separation of Cetirizine.[1][2][3]
Q3: What are the typical mobile phases used for the separation of Cetirizine?
A3: A combination of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (such as ammonium acetate) is commonly used.[1][2] A gradient elution is often employed to achieve good separation from matrix components.
Q4: What is the most common sample preparation technique for Cetirizine in plasma?
A4: Protein precipitation with acetonitrile is a simple and widely used method.[1][2][6] For cleaner extracts and potentially better sensitivity, solid-phase extraction (SPE) using cartridges like Oasis HLB is also a robust option.[3][4]
Q5: Why is an internal standard like this compound necessary?
A5: An internal standard is crucial for accurate and precise quantification in LC-MS/MS. This compound is a stable isotope-labeled internal standard that closely mimics the chemical and physical properties of Cetirizine.[7] This allows it to compensate for variations in sample preparation, injection volume, and ionization efficiency, leading to more reliable results.
Experimental Protocols & Data
LC-MS/MS Parameters
The following tables summarize typical starting parameters for the analysis of Cetirizine and this compound. These may require further optimization based on the specific instrumentation used.
Table 1: Mass Spectrometry Parameters
| Parameter | Cetirizine | This compound |
| Ionization Mode | Positive ESI | Positive ESI |
| Precursor Ion (m/z) | 389.3 | 393.1 |
| Product Ion 1 (m/z) | 201.1 | 201.1 |
| Product Ion 2 (m/z) | 165.2 | 165.2 |
Note: The specific collision energies and other compound-dependent parameters should be optimized for the mass spectrometer being used.
Table 2: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
Sample Preparation Protocol: Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of Cetirizine.
Caption: Troubleshooting logic for common LC-MS/MS issues.
References
- 1. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. Determination of cetirizine in human plasma by liquid chromatography-tandem mass spectrometry — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
potential interferences in bioanalysis with Cetirizine-d4
Welcome to the technical support center for the bioanalysis of cetirizine using its deuterated internal standard, Cetirizine-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is this compound recommended as an internal standard for the bioanalysis of cetirizine?
A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard in quantitative LC-MS/MS analysis. Because it is chemically almost identical to the analyte (cetirizine), it exhibits very similar behavior during sample preparation, chromatography, and ionization. This allows it to effectively compensate for variability in sample extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise results.[1][2]
Q2: What are the typical mass transitions for cetirizine and this compound in LC-MS/MS analysis?
Multiple reaction monitoring (MRM) is commonly used for the quantification of cetirizine. The table below summarizes typical MRM transitions.
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| Cetirizine | 389.26 | 165.16, 201.09 |
| This compound | 393.09 | 165.15, 201.10 |
Note: These values may require optimization based on the specific mass spectrometer used.
Q3: What are the recommended purity requirements for this compound?
To ensure reliable quantification, the this compound internal standard should have high chemical and isotopic purity.
| Purity Type | Recommended Specification | Rationale |
| Chemical Purity | >99% | Minimizes interference from other compounds. |
| Isotopic Enrichment | ≥98% | Reduces the contribution of unlabeled cetirizine in the internal standard, which can bias results.[1] |
Troubleshooting Guide
This section addresses specific issues that may be encountered during the bioanalysis of cetirizine with this compound.
Issue 1: High Variability or Inaccuracy in Quality Control (QC) Samples
Possible Cause A: Differential Matrix Effects
Even with a co-eluting SIL internal standard, slight differences in retention time due to the deuterium isotope effect can lead to differential matrix effects.[3] This is particularly problematic if the elution occurs in a region of significant ion suppression.
Troubleshooting Steps:
-
Assess Chromatographic Co-elution: Carefully examine the chromatograms of the analyte and internal standard. They should perfectly co-elute. Even a small separation can lead to different degrees of ion suppression.[4]
-
Evaluate Matrix Effects: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement.
-
Experimental Protocol: Matrix Effect Assessment
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard spiked into the mobile phase or a clean solvent.
-
Set B: Blank matrix extract spiked with the analyte and internal standard at the same concentrations as Set A.
-
Set C: Blank matrix (no analyte or internal standard).
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value significantly different from 100% indicates a matrix effect. The variability of the matrix effect across different lots of the biological matrix should also be assessed.
-
-
-
Optimize Chromatography: If co-elution is not perfect, adjust the chromatographic conditions (e.g., gradient profile, column chemistry) to ensure the analyte and internal standard elute at the exact same time.[4]
Possible Cause B: Cross-Talk Interference
Cross-talk occurs when the signal from the analyte interferes with the signal of the internal standard, or vice-versa.[5][6] For cetirizine, with its natural isotopic abundance, high concentrations of the analyte can contribute to the signal of the this compound internal standard. This can lead to a non-linear calibration curve and negatively biased results at the upper limit of quantification.[7]
Troubleshooting Steps:
-
Analyze a High Concentration of Analyte without Internal Standard: Prepare a sample with the highest concentration of unlabeled cetirizine and analyze it using the MRM transition for this compound. A significant signal indicates cross-talk from the analyte to the internal standard.
-
Analyze the Internal Standard Solution Alone: Inject a solution of this compound and monitor the MRM transition for cetirizine. A signal here would indicate the presence of unlabeled cetirizine as an impurity in the internal standard.[1]
-
Use a Less Abundant Isotope for the Internal Standard: If significant cross-talk is observed, consider using a less abundant product ion for quantification of the internal standard, as this can sometimes mitigate the interference.[7]
Logical Flow for Troubleshooting Inaccurate QC Samples
Issue 2: Drifting Internal Standard Signal Across an Analytical Run
Possible Cause: Deuterium Exchange
In some instances, deuterium atoms on a deuterated internal standard can exchange with hydrogen atoms from the solvent.[2] This is more likely to occur at labile positions on the molecule and can be influenced by the pH and temperature of the mobile phase or sample diluent.[1]
Troubleshooting Steps:
-
Evaluate Solvent Stability:
-
Experimental Protocol: Deuterium Exchange Assessment
-
Incubate a solution of this compound in the sample diluent and in the mobile phase for a time equivalent to a typical analytical run.
-
Re-inject the incubated solutions and compare the peak area of this compound to a freshly prepared solution.
-
Also, monitor the MRM transition for unlabeled cetirizine in the incubated solutions to see if its signal has increased, which would indicate back-exchange.
-
-
-
Adjust pH and Temperature: If deuterium exchange is suspected, consider adjusting the pH of the mobile phase to be more neutral. Also, ensure that samples are kept at a low temperature in the autosampler.
-
Consider the Position of Deuterium Labeling: When sourcing this compound, if possible, choose a standard where the deuterium atoms are located on chemically stable positions of the molecule, away from heteroatoms or acidic/basic functional groups.
Workflow for Investigating Drifting Internal Standard Signal
Issue 3: Unexpected Metabolites or Altered Pharmacokinetic Profile
Possible Cause: Metabolic Switching
The substitution of hydrogen with deuterium strengthens the C-D bond compared to the C-H bond. If deuteration occurs at a primary site of metabolism, this can slow down the metabolic reaction at that position, a phenomenon known as the kinetic isotope effect. This can sometimes lead to "metabolic switching," where the metabolism of the drug is redirected to alternative pathways.[8][9]
Troubleshooting and Investigation:
While less of a routine troubleshooting issue and more of a drug development consideration, if you observe unexpected metabolites of cetirizine when using this compound as a reference in metabolic stability assays, it could be indicative of metabolic switching.
-
Experimental Protocol: Investigating Metabolic Switching
-
Incubate both unlabeled cetirizine and this compound in a metabolically active system (e.g., human liver microsomes or hepatocytes).
-
Analyze the samples using a high-resolution mass spectrometer capable of metabolite identification.
-
Compare the metabolite profiles of the two compounds. Look for:
-
A decrease in the formation of a known metabolite from this compound.
-
An increase in the formation of other metabolites or the appearance of novel metabolites from this compound.
-
-
This information can be valuable for understanding the drug's metabolic fate and the potential impact of deuteration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. myadlm.org [myadlm.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. osti.gov [osti.gov]
Technical Support Center: Optimizing Cetirizine and Cetirizine-d4 Recovery from Plasma
Welcome to the technical support center for the bioanalysis of Cetirizine and its deuterated internal standard, Cetirizine-d4. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of these compounds from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Cetirizine and this compound from plasma?
A1: The three primary techniques for extracting Cetirizine and its deuterated internal standard from plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method often depends on the desired level of sample cleanup, sensitivity, and throughput.
Q2: I am experiencing low recovery for both Cetirizine and this compound. What are the likely causes?
A2: Low recovery can stem from several factors, including:
-
Suboptimal pH: The extraction efficiency of Cetirizine, which is an amphoteric compound, is highly dependent on the pH of the sample and extraction solvent.
-
Inappropriate Solvent Choice (LLE): The polarity and composition of the extraction solvent are critical. For instance, dichloromethane has shown higher recovery rates for Cetirizine compared to ethyl acetate.[1][2]
-
Inefficient Elution (SPE): The choice of elution solvent and its volume may not be optimal for desorbing the analytes from the SPE sorbent.
-
Incomplete Protein Precipitation (PPT): Insufficient volume of the precipitating solvent or inadequate mixing can lead to incomplete protein removal and co-precipitation of the analytes.[3]
-
Analyte Binding: Cetirizine is known to have high plasma protein binding (around 93%), which can hinder its extraction if the proteins are not sufficiently denatured or the analyte-protein interaction is not disrupted.[4]
Q3: My recovery for this compound is significantly lower than for Cetirizine. Why might this be happening?
A3: While deuterated internal standards are designed to mimic the behavior of the analyte, differences in recovery can occasionally occur. Potential reasons include:
-
Differential pH Effects: Subtle differences in the pKa values between the analyte and the deuterated standard could lead to slight variations in their extraction efficiency at a specific pH.
-
Isotope Effects: While generally minimal in sample preparation, kinetic isotope effects could theoretically play a minor role in extraction processes.
-
Standard Solution Integrity: Verify the concentration and stability of your this compound working solution.
Q4: How can I reduce matrix effects in my LC-MS/MS analysis?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. To mitigate them:
-
Employ a more rigorous extraction method: SPE generally provides the cleanest extracts, followed by LLE, and then PPT.
-
Optimize chromatography: Ensure chromatographic separation of the analytes from co-eluting matrix components.
-
Use a deuterated internal standard: this compound is crucial for compensating for matrix effects, as it will be similarly affected as the analyte.
Troubleshooting Guides
Issue 1: Low Recovery with Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Step |
| Suboptimal pH | Adjust the pH of the plasma sample. For Cetirizine, which has both acidic and basic properties, ensure the pH is optimized to neutralize the molecule and maximize its partitioning into the organic solvent. |
| Incorrect Solvent | Use a more effective extraction solvent. Dichloromethane has been reported to yield over 90% recovery for Cetirizine from plasma.[1][2] A mixture of n-hexane and dichloromethane (50:50, v/v) has also been used effectively following protein precipitation.[5] |
| Insufficient Mixing | Increase vortexing time or use a mechanical shaker to ensure thorough mixing of the plasma and organic solvent. |
| Emulsion Formation | Centrifuge at a higher speed or for a longer duration. Adding a small amount of salt (e.g., sodium chloride) can also help break emulsions. |
Issue 2: Low Recovery with Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Step |
| Inappropriate Sorbent | Ensure the SPE sorbent is suitable for Cetirizine. Polymeric reversed-phase sorbents like Oasis HLB have been shown to be effective.[6] |
| Incomplete Conditioning/Equilibration | Follow the manufacturer's protocol for sorbent conditioning and equilibration to ensure proper interaction with the analyte. |
| Suboptimal Wash Steps | The wash solvent may be too strong, leading to premature elution of the analytes. Conversely, a wash that is too weak may not adequately remove interferences. |
| Inefficient Elution | Optimize the elution solvent composition and volume. Ensure the solvent is strong enough to fully desorb both Cetirizine and this compound from the sorbent. |
Issue 3: High Matrix Effects with Protein Precipitation (PPT)
| Potential Cause | Troubleshooting Step |
| Incomplete Precipitation | Increase the ratio of organic solvent to plasma. A 3:1 or 4:1 ratio of acetonitrile to plasma is commonly recommended.[3][7] |
| Insufficient Mixing/Incubation | Vortex the sample thoroughly after adding the precipitating solvent and allow for a sufficient incubation period to ensure complete protein precipitation.[3] |
| Supernatant Contamination | After centrifugation, carefully aspirate the supernatant without disturbing the protein pellet. |
Data Presentation: Comparison of Extraction Methods
| Extraction Method | Solvent/Sorbent | Recovery of Cetirizine | Reference |
| Liquid-Liquid Extraction | Dichloromethane | > 90% | [1][2] |
| Liquid-Liquid Extraction | Ethyl Acetate | > 65% | [1][2] |
| Liquid-Liquid Extraction | Ethyl Acetate (repeated extraction) | ~67% | [8] |
| Solid-Phase Extraction | Oasis HLB cartridges | Not explicitly quantified, but method was successful for quantitation. | [6] |
| Protein Precipitation followed by LLE | Acetonitrile; n-hexane-dichloromethane (50:50, v/v) | 97.0% - 102.2% | [5] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
-
To 1.0 mL of plasma in a centrifuge tube, add the internal standard solution (this compound).
-
Add an appropriate volume of a basifying or acidifying agent to adjust the pH.
-
Add 3.0 mL of dichloromethane.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for analysis.
Protocol 2: Solid-Phase Extraction (SPE)
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 250 µL of plasma (pre-treated with the internal standard) onto the cartridge.[6]
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
Protocol 3: Protein Precipitation (PPT)
-
To 200 µL of plasma containing the internal standard, add 600 µL of acetonitrile (a 3:1 ratio).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
The supernatant can be directly injected or evaporated and reconstituted for analysis.
Visualizations
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Protein Precipitation (PPT) Workflow.
References
- 1. Determination of cetirizine in human plasma and validation method using HPLC technique - IIUM Repository (IRep) [irep.iium.edu.my]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Cetirizine - Wikipedia [en.wikipedia.org]
- 5. Enantioselective determination of cetirizine in human plasma by normal-phase liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of cetirizine in human plasma by liquid chromatography-tandem mass spectrometry — MORU Tropical Health Network [tropmedres.ac]
- 7. agilent.com [agilent.com]
- 8. Oral bioavailability and pharmacokinetic study of cetrizine HCl in Iranian healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
minimizing ion suppression in ESI-MS for Cetirizine analysis with Cetirizine-d4
Welcome to the technical support center for the analysis of Cetirizine using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression when using Cetirizine-d4 as an internal standard.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Cetirizine, focusing on the mitigation of ion suppression.
Issue 1: Low Analyte Signal or High Signal Variability for Cetirizine
-
Possible Cause: Significant ion suppression from matrix components co-eluting with Cetirizine.[1] Biological matrices like plasma contain phospholipids and other endogenous substances that can interfere with the ionization of the target analyte in the ESI source.[2]
-
Solutions:
-
Optimize Sample Preparation: A more rigorous sample cleanup method can effectively reduce matrix effects.[1] Consider switching from a simple protein precipitation (PPT) to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2]
-
Chromatographic Separation: Modify the HPLC gradient to better separate Cetirizine from the region where most matrix components elute (typically the void volume).[1] Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to alter selectivity.
-
Sample Dilution: If the Cetirizine concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[3]
-
Issue 2: Inconsistent or Poor Recovery of Cetirizine
-
Possible Cause: Suboptimal sample preparation procedure for the specific matrix being analyzed.
-
Solutions:
-
Method Comparison: Evaluate different sample preparation techniques. For instance, while protein precipitation with acetonitrile is a common and rapid method, liquid-liquid extraction or solid-phase extraction might offer higher and more consistent recovery.
-
pH Adjustment: Ensure the pH of the sample is optimized for the chosen extraction method to maximize the recovery of Cetirizine.
-
Solvent Selection: For LLE, test a variety of organic solvents to find the one that provides the best recovery for Cetirizine while minimizing the extraction of interfering compounds.
-
Issue 3: this compound Internal Standard Does Not Adequately Compensate for Ion Suppression
-
Possible Cause: Differential matrix effects on Cetirizine and this compound. Although stable isotope-labeled internal standards are designed to co-elute and experience similar ion suppression, in some cases, severe matrix effects can still lead to inaccuracies.[3]
-
Solutions:
-
Thorough Sample Cleanup: A more effective sample preparation method will reduce the overall matrix load, minimizing the potential for differential effects on the analyte and internal standard.
-
Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to ensure that the analyte and internal standard are subjected to the same matrix environment.[4]
-
Post-Column Infusion Experiment: Conduct a post-column infusion experiment to identify the regions of your chromatogram that are most affected by ion suppression. This can help in adjusting the chromatography to move the analyte peak to a cleaner region.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the ESI-MS analysis of Cetirizine?
A1: Ion suppression is a phenomenon where the ionization efficiency of a target analyte, such as Cetirizine, is reduced by the presence of co-eluting components from the sample matrix.[1] In ESI, these interfering molecules can compete with the analyte for charge in the spray droplet, leading to a decreased signal intensity.[5] This can negatively impact the sensitivity, accuracy, and precision of the analytical method.[5]
Q2: How does this compound help in minimizing the impact of ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It has nearly identical physicochemical properties to Cetirizine and will therefore have a very similar elution time and experience a comparable degree of ion suppression.[3] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.[4]
Q3: What are the most common sample preparation techniques for Cetirizine analysis in biological matrices, and what are their pros and cons regarding ion suppression?
A3: The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT):
-
Pros: Simple, fast, and inexpensive.
-
Cons: Generally provides the least effective cleanup, often resulting in significant ion suppression due to the presence of residual matrix components like phospholipids.[2]
-
-
Liquid-Liquid Extraction (LLE):
-
Pros: Offers a better cleanup than PPT, leading to reduced ion suppression.
-
Cons: Can be more time-consuming and may have lower recovery for highly polar analytes.
-
-
Solid-Phase Extraction (SPE):
-
Pros: Provides the most thorough sample cleanup, significantly minimizing ion suppression and improving assay sensitivity.
-
Cons: More complex, time-consuming, and expensive compared to PPT and LLE.
-
Q4: How can I quantitatively assess the extent of ion suppression in my assay?
A4: The most common method is the post-extraction spike analysis. This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the same analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area in the presence of matrix) / (Peak Area in the absence of matrix)
An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 suggests ion enhancement.
Quantitative Data Summary
The following table summarizes recovery and matrix effect data for different sample preparation methods. Since direct comparative data for ion suppression across multiple methods for Cetirizine is limited in the literature, data for Cinnarizine, a structurally related compound, is included as a representative example for protein precipitation.
| Analyte | Sample Preparation Method | Recovery (%) | Matrix Effect (%) | Ion Suppression (%) |
| Cetirizine | Protein Precipitation (Acetonitrile) | 86 | Not Reported | Not Reported |
| Cetirizine | Liquid-Liquid Extraction (Dichloromethane) | 80 | Not Reported | Not Reported |
| Levocetirizine | Protein Precipitation + Liquid-Liquid Extraction | 97.0 - 102.2 | Not Reported | Not Reported |
| Cinnarizine | Protein Precipitation | 86.9 - 99.6 | 87.0 - 94.2 | 5.8 - 13.0 |
Note: The Cinnarizine data is presented as a representative example for a compound with a similar chemical scaffold, analyzed by LC-MS/MS using a protein precipitation method.[6] The matrix effect for Cinnarizine was calculated from the provided data, and the ion suppression is inferred (100% - Matrix Effect %).
Detailed Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing this compound (internal standard).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample, add the internal standard solution (this compound).
-
Add 200 µL of a buffer solution (e.g., borax-sodium carbonate buffer, pH 11).
-
Add 3 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate, dichloromethane, and n-hexane).[7]
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 250 µL of the plasma sample (pre-treated with the internal standard) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Cetirizine-d4 Purity on Analytical Results
This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical role of Cetirizine-d4 purity in achieving accurate and reliable analytical results. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical testing?
This compound is a deuterated form of Cetirizine, meaning that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1] The primary role of an internal standard is to compensate for variability that can occur during sample preparation, extraction, injection, and instrument response, thereby improving the precision and accuracy of the analytical results.[1][2]
Q2: How does the purity of this compound affect analytical results?
The purity of this compound, especially its isotopic purity, is crucial for accurate quantification. The most significant impurity of concern is the presence of unlabeled Cetirizine. Since the internal standard is added at a known concentration to calibrate the measurement, any unlabeled Cetirizine present as an impurity in the this compound standard will contribute to the signal of the analyte being measured. This leads to a consistent positive bias, resulting in an overestimation of the actual concentration of Cetirizine in the sample.[3]
Q3: What are the acceptance criteria for the purity of a this compound internal standard?
While specific acceptance criteria can vary by laboratory and regulatory guidelines, a general recommendation is that the unlabeled analyte in a deuterated internal standard should be minimal. For instance, some sources suggest that the proportion of unlabeled molecules should be less than 2% to avoid complex correction calculations.[4] High-quality this compound should have an isotopic purity of 95% or greater.[5]
Q4: What are common causes of variability in the internal standard response?
Variability in the internal standard (IS) response across a series of analyses can indicate issues with the method. Common causes include:
-
Human Errors: Inconsistent spiking of the internal standard into samples.[1]
-
Inconsistent Sample Preparation: Variable extraction recovery of the analyte and internal standard from the biological matrix.[1][6]
-
Instrumental Issues: Fluctuations in instrument performance, such as inconsistent injection volumes or detector drift.[1][6]
-
Matrix Effects: Suppression or enhancement of the ionization of the internal standard by other components in the sample matrix.[1][7]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to this compound purity and its impact on analytical results.
Issue 1: Inaccurate Quantification (Consistently High Results)
-
Symptom: The calculated concentration of Cetirizine is consistently higher than expected across multiple samples and quality controls.
-
Potential Cause: The this compound internal standard is contaminated with unlabeled Cetirizine.
-
Troubleshooting Steps:
-
Verify the Certificate of Analysis (CoA) of the Internal Standard: Check the stated chemical and isotopic purity of the this compound lot.
-
Analyze the Internal Standard Solution Alone: Prepare a solution of the this compound internal standard and analyze it using your LC-MS/MS method. Monitor the mass transition for unlabeled Cetirizine. The presence of a significant peak at the retention time of Cetirizine indicates contamination.
-
Quantify the Unlabeled Impurity: If possible, quantify the amount of unlabeled Cetirizine in the internal standard. This can help in assessing the magnitude of the error.
-
Source a New Lot of Internal Standard: If significant contamination is confirmed, obtain a new, high-purity lot of this compound from a reputable supplier.
-
Issue 2: High Variability in Internal Standard Peak Area
-
Symptom: The peak area of the this compound internal standard is inconsistent across an analytical run, falling outside of the laboratory's established acceptance criteria (e.g., >15% relative standard deviation).
-
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Review the procedure for adding the internal standard to samples. Ensure that calibrated pipettes are used and that the technique is consistent. |
| Poor Extraction Recovery | Optimize the sample extraction procedure to ensure consistent recovery of both the analyte and the internal standard. |
| Injector Variability | Perform an injector performance test to check for precision and accuracy of the injection volume. |
| Matrix Effects | Evaluate for matrix effects by comparing the internal standard response in neat solutions versus in extracted blank matrix samples. If significant matrix effects are observed, consider further sample cleanup or chromatographic optimization. |
Impact of this compound Purity on Quantitative Accuracy
The presence of unlabeled Cetirizine in the this compound internal standard can lead to a significant overestimation of the analyte concentration. The table below illustrates this relationship with a hypothetical example.
| Isotopic Purity of this compound | Percentage of Unlabeled Cetirizine Impurity | True Cetirizine Concentration (ng/mL) | Measured Cetirizine Concentration (ng/mL) | % Error |
| 99.9% | 0.1% | 100 | 100.1 | +0.1% |
| 99% | 1% | 100 | 101 | +1.0% |
| 95% | 5% | 100 | 105 | +5.0% |
| 90% | 10% | 100 | 110 | +10.0% |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Cetirizine in Human Plasma
This protocol provides a general framework for the quantitative analysis of Cetirizine using this compound as an internal standard.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 20% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of Cetirizine into blank plasma.
-
Process the calibration standards and samples as described above.
-
Construct a calibration curve by plotting the peak area ratio (Cetirizine/Cetirizine-d4) against the concentration of Cetirizine.
-
Determine the concentration of Cetirizine in the unknown samples from the calibration curve.
-
Visualizations
Caption: Workflow for the quantitative analysis of Cetirizine.
Caption: Impact of this compound purity on analytical accuracy.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 7. myadlm.org [myadlm.org]
- 8. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
Navigating Co-elution Challenges in Cetirizine Analysis: A Technical Support Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antihistamine Cetirizine using its deuterated internal standard, Cetirizine-d4, achieving accurate and reproducible results is paramount. A common hurdle in this liquid chromatography-mass spectrometry (LC-MS/MS) based assay is the co-elution of the analyte and its internal standard, or their interference with matrix components. This technical support center provides troubleshooting guides and frequently asked questions to address these specific issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak not perfectly co-eluting with my Cetirizine peak?
A1: This phenomenon, known as the "isotope effect," is not uncommon when using deuterated internal standards. The carbon-deuterium (C-D) bond is slightly stronger and shorter than the carbon-hydrogen (C-H) bond. In reversed-phase chromatography, this can lead to the deuterated compound (this compound) having slightly weaker interactions with the stationary phase, often causing it to elute marginally earlier than the non-deuterated analyte (Cetirizine). This separation can lead to differential matrix effects and impact the accuracy of quantification.
Q2: What are the primary chromatographic parameters I should adjust to improve the resolution between Cetirizine and potential interferences?
A2: To enhance separation, you can systematically adjust several key parameters:
-
Mobile Phase Composition: Modifying the organic modifier (e.g., switching between acetonitrile and methanol) or the percentage of the organic solvent can alter selectivity.
-
Mobile Phase pH: Cetirizine is a zwitterionic compound, meaning it has both acidic and basic functional groups. Adjusting the pH of the mobile phase can change the ionization state of Cetirizine and co-eluting matrix components, thereby affecting their retention and improving separation.
-
Column Chemistry: Experimenting with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) can provide different selectivities and may minimize the isotope effect.
-
Column Temperature: Changing the column temperature can influence the interactions between the analytes and the stationary phase, potentially improving co-elution.
Q3: Can ion suppression in the mass spectrometer mimic co-elution?
A3: Yes, ion suppression can present as a "co-elution" problem. If a matrix component co-elutes with either Cetirizine or this compound, it can suppress their ionization in the MS source, leading to a decreased signal for one but not the other. This differential suppression can result in inaccurate quantification, even if the chromatographic peaks appear to be well-resolved.
Q4: How can I diagnose if ion suppression is affecting my analysis?
A4: A post-column infusion experiment is a valuable tool for diagnosing ion suppression. This involves infusing a constant flow of Cetirizine and this compound into the MS source after the analytical column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of your analyte indicates the presence of ion-suppressing matrix components.
Troubleshooting Guide: Co-eluting Peaks of Cetirizine and this compound
This guide provides a systematic approach to troubleshooting and resolving co-elution issues encountered during the LC-MS/MS analysis of Cetirizine with its deuterated internal standard.
Problem: Inconsistent peak area ratios between Cetirizine and this compound.
Initial Assessment:
-
Overlay Chromatograms: Visually inspect the chromatograms of Cetirizine and this compound. A noticeable shift in retention times indicates a chromatographic separation issue (isotope effect).
-
Evaluate Peak Shape: Look for any signs of peak tailing, fronting, or shouldering, which could suggest co-elution with an interfering component from the matrix.
Troubleshooting Steps:
If a chromatographic separation is observed:
-
Optimize the Gradient: If using a gradient elution, try making the gradient shallower in the region where Cetirizine and this compound elute. This can often improve their co-elution.
-
Adjust Mobile Phase Strength: In isocratic elution, a slight adjustment in the organic-to-aqueous ratio can sometimes be sufficient to bring the two peaks closer together.
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity and potentially reduce the separation.
-
Modify Mobile Phase pH: Experiment with small adjustments to the mobile phase pH. Since Cetirizine's charge state is pH-dependent, this can influence its interaction with the stationary phase and its retention time relative to the deuterated standard.
If peak shape is poor or matrix effects are suspected:
-
Improve Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a broader range of matrix components.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating their impact on the chromatography and ionization.
-
Perform a Post-Column Infusion Study: This will help identify the retention time regions where ion suppression is most significant, allowing you to adjust your chromatography to move the analyte peaks away from these zones.
Experimental Protocols
Below are example experimental protocols that can serve as a starting point for the analysis of Cetirizine and this compound. Optimization will likely be required for your specific instrumentation and matrix.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma, add 300 µL of acetonitrile containing this compound (internal standard).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method Parameters
| Parameter | Condition 1 | Condition 2 |
| LC Column | C18, 50 x 2.1 mm, 3.5 µm | Phenyl-Hexyl, 100 x 2.1 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water, pH 5.0 |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5% B to 95% B over 5 min | 10% B to 90% B over 7 min |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Column Temp. | 40 °C | 35 °C |
| Injection Vol. | 5 µL | 10 µL |
| Ionization Mode | ESI Positive | ESI Positive |
| MS/MS Transitions | Cetirizine: 389.2 -> 201.1; this compound: 393.2 -> 201.1 | Cetirizine: 389.2 -> 165.2; this compound: 393.2 -> 165.2 |
Visualizing the Troubleshooting Workflow
A logical approach is critical when diagnosing and resolving co-elution issues. The following diagram illustrates a typical troubleshooting workflow.
Caption: A logical workflow for diagnosing and addressing co-eluting peaks.
This troubleshooting guide provides a comprehensive resource for scientists and researchers to effectively address the challenges of co-elution in the analysis of Cetirizine and its deuterated internal standard, ultimately leading to more accurate and reliable bioanalytical data.
Validation & Comparative
A Comparative Guide to Bioanalytical Methods for Cetirizine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent bioanalytical methods for the quantification of Cetirizine in biological matrices: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The use of a deuterated internal standard, Cetirizine-d4, is specifically addressed for the LC-MS/MS method, highlighting its role in ensuring accuracy and precision. This document is intended to assist researchers in selecting the most appropriate method for their specific study needs by presenting objective performance data and detailed experimental protocols.
At a Glance: Method Comparison
The choice between LC-MS/MS and HPLC-UV for Cetirizine bioanalysis hinges on the specific requirements of the study, such as the need for high sensitivity and selectivity versus cost-effectiveness and wider accessibility.
| Parameter | LC-MS/MS with this compound | HPLC-UV |
| Principle | Separation by chromatography followed by highly selective mass-based detection. | Separation by chromatography followed by non-destructive UV absorbance detection. |
| Sensitivity | High (Lower Limit of Quantification typically 0.5 - 5 ng/mL)[1][2] | Moderate (Limit of Quantification typically 10 ng/mL)[3] |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate (potential for interference from co-eluting compounds) |
| Internal Standard | Stable Isotope Labeled (this compound) is ideal. | Structurally similar compound (e.g., Amlodipine, Salicylic Acid)[3][4] |
| Run Time | Typically shorter (2-8 minutes)[1] | Generally longer (around 10 minutes)[3] |
| Cost | Higher initial investment and operational costs. | Lower initial investment and operational costs. |
| Expertise | Requires specialized training for operation and data interpretation. | More widely available and requires less specialized expertise. |
Performance Data: A Quantitative Comparison
The following tables summarize the key validation parameters for both LC-MS/MS and HPLC-UV methods based on published literature. These parameters are crucial for assessing the reliability and robustness of a bioanalytical method.
Table 1: LC-MS/MS Method Validation Data
| Validation Parameter | Reported Performance |
| Linearity Range | 0.5 - 500 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.995[5] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] |
| Intra-day Precision (%CV) | < 9.7%[6] |
| Inter-day Precision (%CV) | < 9.7%[6] |
| Accuracy (% Recovery) | 99.30% to 100.04%[7] |
| Extraction Recovery | 59% (Cetirizine), 69% (Hydroxyzine as IS)[5] |
Table 2: HPLC-UV Method Validation Data
| Validation Parameter | Reported Performance |
| Linearity Range | 1 - 20 µg/mL (in solution)[8], 10 - 200 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.999[8] |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL[8] |
| Limit of Detection (LOD) | 0.2 µg/mL[8], 4 µg/mL[4] |
| Intra-day Precision (%CV) | < 1.5%[8] |
| Inter-day Precision (%CV) | < 1.5%[8] |
| Accuracy (% Recovery) | Within ±2% of nominal concentrations[8] |
Experimental Protocols
Detailed methodologies for both LC-MS/MS and HPLC-UV are provided below. These protocols are based on established and validated methods from the scientific literature.
LC-MS/MS Method with this compound
This method offers high sensitivity and selectivity, making it the gold standard for pharmacokinetic and bioequivalence studies.
1. Sample Preparation (Protein Precipitation) [9]
-
To 200 µL of plasma, add 400 µL of acetonitrile containing the internal standard, this compound.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions [9][10]
-
HPLC System: Agilent 1100 series or equivalent.
-
Column: C18 column (e.g., 50 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of ammonium acetate, water, and methanol[9][10]. A common composition is a gradient of acetonitrile and 10 mM ammonium formate (pH 3.5)[5].
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions [9][10]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Gas Temperatures and Flow Rates: Optimized for the specific instrument.
HPLC-UV Method
This method is a cost-effective alternative for routine analysis where the high sensitivity of LC-MS/MS is not essential.
1. Sample Preparation (Liquid-Liquid Extraction) [3]
-
To 500 µL of plasma, add a suitable internal standard (e.g., amlodipine) and 200 µL of a basifying agent (e.g., 1M NaOH).
-
Add 3 mL of extraction solvent (e.g., a mixture of dichloromethane and ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
2. Chromatographic Conditions [3][4]
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[4].
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.3% triethylamine buffer at pH 3) in a ratio of 35:65 (v/v)[3]. Another option is a mixture of methanol and water (70:30) with pH adjusted to 4[4].
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 232 nm or 237 nm[3].
Visualizing the Method and Mechanism
To further aid in the understanding of the bioanalytical workflow and the pharmacological action of Cetirizine, the following diagrams are provided.
Caption: Workflow for the bioanalytical method of Cetirizine using LC-MS/MS.
Caption: Simplified signaling pathway of Cetirizine's mechanism of action.
Conclusion
The choice between LC-MS/MS and HPLC-UV for the bioanalysis of Cetirizine should be guided by the specific requirements of the research. For studies demanding high sensitivity, selectivity, and robustness, such as pharmacokinetic profiling and bioequivalence trials, the LC-MS/MS method with a deuterated internal standard like this compound is the superior choice. Conversely, for routine quality control or studies where analyte concentrations are expected to be higher and cost is a significant consideration, the HPLC-UV method provides a reliable and more accessible alternative. By understanding the performance characteristics and experimental protocols of each method, researchers can make an informed decision to ensure the generation of high-quality, reliable data.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of cetirizine in human plasma by liquid chromatography-tandem mass spectrometry — MORU Tropical Health Network [tropmedres.ac]
- 3. researchgate.net [researchgate.net]
- 4. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 5. Determination of levocetirizine in human plasma by LC-MS-MS: validation and application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
- 8. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
The Gold Standard: Cetirizine-d4 as an Internal Standard for Cetirizine Analysis
In the quantitative bioanalysis of the antihistamine cetirizine, the choice of a suitable internal standard (IS) is critical for achieving accurate and reliable results, particularly when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). An ideal internal standard should mimic the analyte's behavior throughout the analytical process, compensating for variations in sample preparation, injection volume, and instrument response. While various compounds have been employed as internal standards for cetirizine analysis, the stable isotope-labeled derivative, Cetirizine-d4, has emerged as the gold standard, consistently demonstrating superior performance over other structural analogs.
This guide provides a comprehensive comparison of this compound with other non-deuterated internal standards, supported by a review of published experimental data. We will delve into the key performance parameters that underscore the advantages of using a deuterated internal standard and provide detailed experimental protocols for cetirizine analysis.
The Advantage of Isotope Dilution: this compound
This compound is a deuterated form of cetirizine, meaning that four hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. This subtle structural modification results in a molecule with nearly identical physicochemical properties to cetirizine itself.[1][2][3] This similarity is the cornerstone of the isotope dilution mass spectrometry (IDMS) technique, which is widely regarded as the most accurate method for quantitative analysis.[1]
The key advantages of using this compound include:
-
Co-elution with the Analyte: this compound has the same chromatographic retention time as cetirizine, ensuring that both compounds experience the same matrix effects at the same time.[3] Matrix effects, caused by co-eluting components of the biological sample, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[2][4]
-
Similar Extraction Recovery and Ionization Response: Because of its structural similarity, this compound exhibits nearly identical extraction recovery and ionization efficiency to cetirizine.[3] This allows it to effectively compensate for any sample loss during preparation and for fluctuations in the mass spectrometer's performance.
-
Improved Precision and Accuracy: The use of a deuterated internal standard generally leads to better precision (lower coefficient of variation, %CV) and accuracy in the analytical method.[5]
Performance Comparison: this compound vs. Non-Deuterated Internal Standards
| Internal Standard | Analyte | Method | Linearity (ng/mL) | LLOQ (ng/mL) | Precision (%CV) | Accuracy (%) | Recovery (%) |
| This compound | Cetirizine | LC-MS/MS | 0.5 - 300 | 0.5 | < 9% (Inter & Intra-batch) | Not explicitly stated, but method was validated | Not explicitly stated |
| Mosapride Citrate | Cetirizine | HPLC-MS/MS | 0.5 - 500 | 0.5 | < 15% | Acceptable | Not explicitly stated |
| Hydroxyzine | Levocetirizine | LC-MS/MS | 1.00 - 500 | 1.00 | Not explicitly stated (r² ≥ 0.995) | Not explicitly stated | Levocetirizine: 59%, Hydroxyzine: 69% |
| Amlodipine | Cetirizine | HPLC | 30 - 500 | Not explicitly stated | Not explicitly stated | Not explicitly stated | > 90% (using dichloromethane) |
| Salicylic Acid | Cetirizine | HPLC | 10,000 - 200,000 | 4,000 | < 4% | Not explicitly stated | > 98.59% |
Note: The data presented is a compilation from multiple sources and not from a single comparative study. LLOQ = Lower Limit of Quantification; %CV = Coefficient of Variation.
As the table illustrates, methods employing this compound often achieve low limits of quantification and high precision. While methods with non-deuterated standards can also be validated to be accurate and precise, the inherent physicochemical differences between the analyte and the IS can lead to less effective compensation for matrix effects and other analytical variabilities. For instance, hydroxyzine, the parent drug of cetirizine, has been used as an IS, but its different chemical structure can lead to variations in extraction recovery and ionization.[6] Similarly, other structurally unrelated compounds like amlodipine and salicylic acid are more likely to exhibit different chromatographic behavior and ionization responses compared to cetirizine.[7][8][9]
Experimental Protocols
Below are generalized experimental protocols for the analysis of cetirizine in human plasma using LC-MS/MS with either a deuterated or a non-deuterated internal standard.
Method 1: Cetirizine Analysis using this compound as Internal Standard
This method is based on a typical protein precipitation extraction followed by LC-MS/MS analysis.[10][11][12]
1. Sample Preparation (Protein Precipitation):
- To 250 µL of human plasma, add a working solution of this compound.
- Add acetonitrile to precipitate the plasma proteins.
- Vortex the mixture and then centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions:
- LC Column: C18 reverse-phase column.
- Mobile Phase: A gradient or isocratic mixture of methanol and an aqueous buffer (e.g., ammonium acetate).
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.
- MRM Transitions:
- Cetirizine: m/z 389.3 → 201.1[13]
- This compound: m/z 393.09 → 201.10[10][11]
Method 2: Cetirizine Analysis using a Non-Deuterated Internal Standard (e.g., Mosapride Citrate)
This method utilizes a liquid-liquid extraction procedure.[14]
1. Sample Preparation (Liquid-Liquid Extraction):
- To a volume of human plasma, add a working solution of the internal standard (e.g., mosapride citrate).
- Add a suitable extraction solvent (e.g., a mixture of n-hexane and dichloromethane).
- Vortex to mix and then centrifuge to separate the aqueous and organic layers.
- Transfer the organic layer to a clean tube and evaporate to dryness.
- Reconstitute the residue in the mobile phase for analysis.
2. LC-MS/MS Conditions:
- LC Column: C18 reverse-phase column.
- Mobile Phase: A mixture of methanol and aqueous ammonium acetate solution.[14]
- Mass Spectrometer: A triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode.
- MRM Transitions:
- Cetirizine: m/z 389 → 201[14]
- Mosapride: m/z 422 → 198[14]
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the bioanalysis of cetirizine using an internal standard.
Caption: A generalized workflow for the quantitative analysis of Cetirizine in biological matrices.
Cetirizine's Mechanism of Action: H1 Receptor Antagonism
Cetirizine is a second-generation antihistamine that exerts its therapeutic effects by acting as a selective antagonist of the histamine H1 receptor. The diagram below illustrates this signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Determination of levocetirizine in human plasma by LC-MS-MS: validation and application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 12. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Cetirizine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical methods for the quantification of Cetirizine, a widely used second-generation antihistamine. The information presented is intended to assist researchers and analysts in selecting the most appropriate method based on their specific requirements, considering factors such as sensitivity, speed, cost, and the nature of the sample matrix.
Overview of Analytical Techniques
The quantification of Cetirizine in pharmaceutical formulations and biological matrices is routinely performed using a variety of analytical techniques. The most prevalent methods include High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages and limitations in terms of its performance characteristics.
Quantitative Performance Data
The following tables summarize the key performance parameters of the most common analytical methods for Cetirizine quantification, providing a clear basis for comparison.
Table 1: Comparison of Chromatographic Methods for Cetirizine Quantification
| Parameter | HPLC[1][2][3] | HPTLC[4][5][6][7] | LC-MS/MS[8][9][10][11][12] |
| Linearity Range | 1 - 150 µg/mL | 0.04 - 2 µ g/spot | 0.5 - 500 ng/mL |
| Limit of Detection (LOD) | 0.2 - 4 µg/mL | 3.94 ng/spot | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 - 5 µg/mL | 13.14 ng/spot | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 98.59 - 100% | 98.13 - 100.05% | 97 - 102.2% |
| Precision (%RSD) | < 4% | < 2% | < 15% |
Table 2: Comparison of Spectrophotometric Methods for Cetirizine Quantification
| Parameter | UV-Visible Spectrophotometry[13][14][15][16] |
| Linearity Range | 2 - 60 µg/mL |
| Limit of Detection (LOD) | 2.95 - 4.8 µg/mL |
| Limit of Quantification (LOQ) | 8.94 - 14.5 µg/mL |
| Accuracy (% Recovery) | 99.5 - 100.81% |
| Precision (%RSD) | < 2% |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC)
Instrumentation: A standard HPLC system equipped with a UV detector is typically used.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly employed for separation.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with pH adjusted with o-phosphoric acid) is used. A common composition is methanol and water (70:30 v/v) with the pH adjusted to 4. Another mobile phase consists of Acetonitrile and water (60:40 v/v).[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection Wavelength: Detection is usually carried out at the maximum absorbance wavelength of Cetirizine, which is around 231 nm.
-
Sample Preparation: For tablet analysis, a representative number of tablets are weighed, crushed into a fine powder, and an accurately weighed portion equivalent to a single dose is dissolved in the mobile phase. The solution is then sonicated, filtered, and diluted to a suitable concentration within the calibration range.[1][2]
UV-Visible Spectrophotometry
Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm quartz cells is required.
-
Solvent: Methanol, water, or 0.1N NaOH can be used as a solvent.[15]
-
Wavelength of Maximum Absorbance (λmax): The λmax of Cetirizine is typically observed at 238 nm in methanol and 230 nm in water and 0.1N NaOH.[15]
-
Standard Solution Preparation: A stock solution of Cetirizine hydrochloride is prepared by accurately weighing the standard and dissolving it in the chosen solvent. Working standards are prepared by further dilution of the stock solution to fall within the linear range.[15]
-
Sample Preparation: For pharmaceutical preparations, an amount of the crushed tablet powder equivalent to a specific dose of Cetirizine is dissolved in the solvent, sonicated to ensure complete dissolution, filtered, and diluted to a concentration within the Beer-Lambert law range.[15]
High-Performance Thin-Layer Chromatography (HPTLC)
Instrumentation: An HPTLC system consisting of a sample applicator, developing chamber, and a densitometric scanner is used.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates are commonly used.[4]
-
Mobile Phase: A mixture of ethyl acetate, methanol, and ammonia solution (25%) in a ratio of 14:3:2 (v/v/v) has been shown to provide good separation.[4]
-
Application: Samples and standards are applied to the HPTLC plate as bands.
-
Development: The plate is developed in a saturated twin-trough chamber up to a certain distance (e.g., 80 mm).[4]
-
Densitometric Analysis: After development, the plate is dried and scanned densitometrically at the wavelength of maximum absorbance for Cetirizine (e.g., 230 nm).[4]
-
Sample Preparation: A powdered tablet sample is extracted with a suitable solvent like methanol, sonicated, filtered, and the filtrate is diluted to obtain a final concentration suitable for application on the HPTLC plate.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Instrumentation: An LC system coupled with a tandem mass spectrometer (MS/MS) is used for this highly sensitive and selective method.
-
Chromatographic Conditions: A C18 column is typically used with a mobile phase consisting of a combination of ammonium acetate, water, and methanol.[8]
-
Ionization: Positive ion electrospray ionization (ESI) is a common mode for Cetirizine analysis.[8]
-
Mass Spectrometric Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor to product ion transitions for Cetirizine (e.g., m/z 389.26 → 165.16, 201.09) and an internal standard (e.g., Cetirizine d4, m/z 393.09 → 165.15, 201.10).[8]
-
Sample Preparation: For analysis in biological matrices like plasma, a protein precipitation step using a solvent such as acetonitrile is typically employed to remove proteins and other interferences.[8]
Visualizing the Analytical Workflows
To better illustrate the experimental processes, the following diagrams created using the DOT language outline the typical workflows for each analytical method.
Caption: Workflow for Cetirizine quantification by HPLC.
Caption: Workflow for Cetirizine quantification by UV-Vis Spectrophotometry.
Caption: Workflow for Cetirizine quantification by HPTLC.
Caption: Workflow for Cetirizine quantification by LC-MS/MS.
References
- 1. iosrphr.org [iosrphr.org]
- 2. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPTLC-Densitometric Determination of Cetirizine and Montelukast Analysis in Combined Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPTLC-Densitometric Determination of Cetirizine and Montelukast Analysis in Combined Tablet Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of cetirizine in human plasma by liquid chromatography-tandem mass spectrometry — MORU Tropical Health Network [tropmedres.ac]
- 10. researchgate.net [researchgate.net]
- 11. Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sphinxsai.com [sphinxsai.com]
- 14. bepls.com [bepls.com]
- 15. ajpaonline.com [ajpaonline.com]
- 16. ajpaonline.com [ajpaonline.com]
A Comparative Guide to Internal Standards in Cetirizine Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Cetirizine in biological matrices is fundamental for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is a critical factor that directly influences the robustness, accuracy, and precision of the bioanalytical method. This guide provides a comprehensive comparison of various high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for Cetirizine, with a focus on the impact of different internal standards on method performance. The information presented is collated from published, peer-reviewed scientific literature.
Experimental Protocols
The methodologies for Cetirizine quantification vary in terms of sample preparation, chromatographic separation, and detection techniques. The choice of the internal standard often influences these parameters. Below are summaries of protocols employing different internal standards.
Method 1: Using a Deuterated Internal Standard (Cetirizine-d4)
A common approach involves the use of a stable isotope-labeled internal standard, such as this compound. This is often considered the "gold standard" as its physicochemical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation and analysis.
-
Sample Preparation: Protein precipitation is a frequently used technique. Acetonitrile is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected for analysis.[1][2][3]
-
Chromatography: A C18 reverse-phase column is typically used for separation.[1][2][3] The mobile phase is often a combination of an organic solvent like methanol or acetonitrile and an aqueous buffer such as ammonium acetate.[1][2]
-
Detection (MS/MS): Detection is achieved using a mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive ion electrospray ionization. The MRM transitions monitored are specific for Cetirizine and this compound.[1][2]
Method 2: Using Structurally Related Analogues (e.g., Hydroxyzine, Levocetirizine)
Structurally similar compounds are also employed as internal standards. Hydroxyzine, the parent compound of Cetirizine, and Levocetirizine, the active enantiomer of Cetirizine, are logical choices.
-
Sample Preparation: Methods include solid-phase extraction (SPE) with Oasis HLB cartridges or liquid-liquid extraction (LLE) with solvents like ethyl acetate.[4][5][6] Protein precipitation with trichloroacetic acid has also been reported.[6]
-
Chromatography: A reverse-phase C18 column is commonly used.[4][5] The mobile phase can consist of acetonitrile and an aqueous buffer like ammonium formate.[6]
-
Detection (MS/MS): Positive ion electrospray ionization with MRM is used for quantification.
Method 3: Using Unrelated Compounds (e.g., Mosapride, Amlodipine, Salicylic Acid)
In some instances, structurally unrelated compounds are used as internal standards. The selection is based on their chromatographic behavior and ionization efficiency being compatible with the analyte and the method.
-
Sample Preparation: Liquid-liquid extraction is a common technique.[7][8] For example, with dichloromethane and ethyl acetate for an HPLC-UV method using amlodipine as the IS.[8]
-
Chromatography: A C18 column is frequently employed.[7][8][9][10] The mobile phase composition is adapted to achieve good separation between Cetirizine and the chosen IS. For instance, a mixture of methanol and aqueous ammonium acetate solution has been used with mosapride as the IS.[7]
-
Detection:
Performance Data Comparison
The choice of internal standard can impact the validation parameters of the bioanalytical method. The following tables summarize the performance characteristics of Cetirizine assays using different internal standards as reported in the literature.
Table 1: LC-MS/MS Methods for Cetirizine Quantification
| Internal Standard | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Mosapride Citrate | Human Plasma | 0.5 - 500 | 0.5 | < 15% | < 15% | [7] |
| Hydroxyzine | Human Plasma | Not Specified | 5 | < 9% | < 9% | [4] |
| This compound | Human Plasma | Not Specified | Not Specified | Not Specified | Not Specified | [1][2] |
| Levocetirizine | Rabbit Plasma | 10 - 500 | 10 | < 4.4% | < 4.4% | [5] |
Table 2: HPLC-UV/Vis Methods for Cetirizine Quantification
| Internal Standard | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Amlodipine | Human Plasma | 30 - 500 | Not Specified | < 15% (for low QC) | Not Specified | [8] |
| Salicylic Acid | Tablets | 10,000 - 200,000 | 8,000 | < 4% | < 4% | [9][10] |
| Ibuprofen | Tablets | 2,000 - 50,000 | 2,000 | ≤ 1.56% | ≤ 1.56% | [11] |
| Ketotifen | Pharmaceutical | Not Specified | Not Specified | Not Specified | Not Specified | [12] |
Note: The performance data is extracted from different studies and may not be directly comparable due to variations in experimental conditions, instrumentation, and validation procedures.
Visualizing the Workflow and Comparison
To better understand the experimental process and the logic of comparison, the following diagrams are provided.
Caption: Generalized workflow for the bioanalysis of Cetirizine in plasma samples.
Caption: Conceptual diagram illustrating the comparison of assay performance based on the internal standard.
Conclusion
The selection of an internal standard is a pivotal decision in the development of a bioanalytical method for Cetirizine.
-
Deuterated internal standards , such as this compound, are generally the preferred choice for LC-MS/MS assays. They co-elute with the analyte and exhibit similar ionization and fragmentation behavior, which effectively compensates for matrix effects and variations in instrument response, leading to high accuracy and precision.
-
Structural analogues like hydroxyzine and levocetirizine can also provide reliable quantification. Their extraction recovery and chromatographic behavior are often similar to Cetirizine. However, potential differences in ionization efficiency compared to the analyte must be carefully evaluated.
-
Unrelated compounds can be successfully used as internal standards, particularly in HPLC-UV methods. The key considerations are ensuring complete chromatographic separation from Cetirizine and any endogenous interferences, as well as demonstrating consistent recovery during sample preparation.
Ultimately, the choice of an internal standard should be justified by a thorough method validation that demonstrates its suitability for the intended application. Researchers should consider the available instrumentation, the required sensitivity of the assay, and the cost and availability of the internal standard. The data presented in this guide, compiled from various scientific studies, can serve as a valuable resource for making an informed decision when developing and validating a robust bioanalytical method for Cetirizine.
References
- 1. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 2. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Determination of levocetirizine in human plasma by LC-MS-MS: validation and application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Method development and validation for the simultaneous determination of cetirizine dihydrochloride, paracetamol, and phenylpropanolamine hydrochloride in tablets by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of a HPLC method for the determination of cetirizine in pharmaceutical dosage forms. | Semantic Scholar [semanticscholar.org]
Assessing the Isotope Effect of Cetirizine-d4 in Mass Spectrometry: A Comparative Guide
For researchers and scientists in drug development and bioanalysis, the use of stable isotope-labeled internal standards is a cornerstone of accurate quantification by mass spectrometry. This guide provides a comparative assessment of Cetirizine and its deuterated analog, Cetirizine-d4, focusing on the isotopic effects observable in mass spectrometry. Understanding these effects is crucial for robust method development and validation.
Quantitative Data Summary
The primary quantitative assessment in tandem mass spectrometry involves monitoring specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM). The table below summarizes the commonly used MRM transitions for Cetirizine and this compound.
| Compound | Precursor Ion (m/z) | Product Ions (m/z) |
| Cetirizine | 389.26 | 165.16, 201.09 |
| This compound | 393.09 | 165.15, 201.10 |
Note: The slight variations in the product ion m/z values for this compound are within typical mass accuracy ranges of triple quadrupole instruments and essentially represent the same product ions as the non-deuterated compound.
Experimental Protocol
A typical experimental workflow to assess the isotope effect of this compound involves a comparative analysis with non-labeled Cetirizine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Standard Solutions: Prepare stock solutions of both Cetirizine and this compound in a suitable solvent such as methanol or acetonitrile. From these, create a series of working standard solutions containing a fixed concentration of this compound and varying concentrations of Cetirizine.
-
Matrix Samples: For assessing matrix effects, blank plasma or other biological matrices can be spiked with both compounds and subjected to an extraction procedure. A common method is protein precipitation, where a threefold volume of cold acetonitrile is added to the plasma sample. After vortexing and centrifugation, the supernatant is collected for analysis.
2. Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous component (e.g., ammonium acetate in water) and an organic component (e.g., methanol or acetonitrile). A gradient elution may be employed to ensure good peak shape and separation from matrix components.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
Injection Volume: A small injection volume, such as 5-10 µL, is standard.
3. Mass Spectrometry (MS):
-
Ionization: Positive ion electrospray ionization (ESI) is a common mode for the analysis of Cetirizine.
-
Analysis Mode: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: The transitions listed in the table above are monitored.
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for both Cetirizine and this compound to ensure maximum signal intensity.
4. Data Analysis:
-
Chromatographic Behavior: The retention times of Cetirizine and this compound are compared. A slight shift in retention time for the deuterated compound is a potential isotope effect.[1][2]
-
Fragmentation Patterns: While the primary product ions are expected to be the same, a full scan product ion spectrum can be acquired for both compounds to confirm that no significant differences in fragmentation pathways are introduced by the deuterium labeling.
-
Ionization Efficiency: The peak areas of Cetirizine and this compound at equimolar concentrations are compared to assess any differences in ionization efficiency. In the absence of matrix effects, these should be very similar.
Isotope Effect Assessment Workflow
The following diagram illustrates the logical workflow for assessing the isotope effect of this compound.
Caption: Experimental workflow for the assessment of the isotope effect of this compound.
Discussion and Conclusion
The primary utility of this compound is as an internal standard for the accurate quantification of Cetirizine in biological matrices.[3][4][5][6] For a deuterated compound to be an effective internal standard, its chemical and physical properties should be as close as possible to the unlabeled analyte. The key findings from the assessment of the isotope effect of this compound are:
-
Chromatographic Separation: A slight difference in retention time between the deuterated and non-deuterated compound may be observed.[2][7] In reversed-phase chromatography, deuterated compounds sometimes elute slightly earlier than their non-deuterated counterparts.[7] This is generally a minor effect and does not typically interfere with quantification, as long as the peaks are chromatographically resolved from other matrix components.
-
Mass Spectrometric Behavior: The fragmentation patterns of Cetirizine and this compound are expected to be virtually identical, as the deuterium labels are typically placed on stable positions of the molecule that do not readily exchange and are not directly involved in the characteristic fragmentation pathways.[3][5] The precursor and product ion masses will differ by the number of deuterium atoms. The ionization efficiency is also expected to be very similar, which is a fundamental assumption for its use as an internal standard.[7]
References
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular properties and pharmacokinetic behavior of cetirizine, a zwitterionic H1-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 6. Deuterium - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
Superior Accuracy and Precision in Cetirizine Quantification with Cetirizine-d4 Internal Standard
The use of a stable isotope-labeled internal standard, specifically Cetirizine-d4, has been demonstrated to deliver superior accuracy and precision in the bioanalytical quantification of the antihistamine Cetirizine, particularly in complex matrices such as human plasma. This guide provides a comparative analysis of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods utilizing this compound versus those employing other internal standards, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most robust analytical methodology.
The Gold Standard: Isotope Dilution Mass Spectrometry with this compound
The principle behind the enhanced performance of this compound lies in its near-identical physicochemical properties to the analyte, Cetirizine. As a deuterated analog, it co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer. This allows it to effectively compensate for variations that can occur during sample preparation and analysis, such as extraction inconsistencies, matrix effects (ion suppression or enhancement), and injection volume variability. The use of a stable isotope-labeled internal standard is widely considered the "gold standard" in quantitative bioanalysis for achieving the highest levels of accuracy and precision.
Comparative Analysis of Method Performance
The following tables summarize the performance characteristics of LC-MS/MS methods for Cetirizine quantification, comparing the use of this compound as an internal standard against other non-isotopically labeled internal standards.
Table 1: Performance of Cetirizine Quantification using this compound Internal Standard
| Parameter | Result | Reference |
| Linearity Range | 0.5 - 500 ng/mL | [1][2] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [1][2] |
| Intra-day Precision (%RSD) | < 7% | [1] |
| Inter-day Precision (%RSD) | < 7% | [1] |
| Accuracy | Within acceptable bioanalytical method validation ranges | [1][2] |
Table 2: Performance of Cetirizine Quantification using Other Internal Standards
| Internal Standard | Linearity Range | LLOQ | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy | Reference |
| Mosapride Citrate | 0.5 - 500 ng/mL | 0.5 ng/mL | Not explicitly stated, but "acceptable" | Not explicitly stated, but "acceptable" | "Acceptable" | [2] |
| Hydroxyzine | Not explicitly stated | 5 ng/mL | < 9% | < 9% | "Robust, sensitive, and highly specific" | [3] |
| Amlodipine (HPLC-VWD) | 30 - 500 ng/mL | 30 ng/mL | Not specified | Not specified | Overall recovery > 90% | [4] |
While direct head-to-head comparative studies are limited in the public domain, the data indicates that methods employing this compound consistently achieve low relative standard deviations (%RSD), demonstrating high precision. The LLOQ is also consistently low, indicating high sensitivity.
Experimental Protocols
A detailed experimental protocol for the quantification of Cetirizine in human plasma using this compound and LC-MS/MS is outlined below.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of this compound internal standard solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A mixture of ammonium acetate buffer and methanol.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Cetirizine: m/z 389.2 → 201.1
-
This compound: m/z 393.1 → 201.1
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principle of using an isotopically labeled internal standard.
Caption: Experimental workflow for Cetirizine quantification.
Caption: Principle of improved accuracy and precision.
References
A Comparative Guide to the Bioanalysis of Cetirizine Utilizing Cetirizine-d4 as an Internal Standard
This guide provides a comprehensive comparison of methodologies for the quantitative analysis of Cetirizine in human plasma, with a specific focus on methods employing its deuterated internal standard, Cetirizine-d4. The information is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis. While a formal inter-laboratory comparison study is not publicly available, this document synthesizes data from various published bioanalytical methods to offer a comparative overview of their performance.
Data Presentation: A Comparative Summary of LC-MS/MS Methods
The following table summarizes the key performance parameters of different validated LC-MS/MS methods for the quantification of Cetirizine in human plasma. All listed methods utilize a deuterated internal standard, which is a best practice for ensuring accuracy and precision in bioanalytical mass spectrometry.
| Parameter | Method A | Method B | Method C |
| Internal Standard | This compound[1] | Hydroxyzine[2][3] | Mosapride Citrate[4] |
| Extraction Method | Protein Precipitation[1] | Solid Phase Extraction[2] | Liquid-Liquid Extraction[4] |
| Chromatographic Column | C18[1] | Xterra MS C18[2] | C18[4] |
| Lower Limit of Quantitation (LLOQ) | Not Specified | 5 ng/mL[2] | 0.5 ng/mL[4] |
| Linearity Range | Not Specified | Not Specified | 0.5 - 500 ng/mL[4] |
| Intra-batch Precision (%RSD) | < 9%[2] | < 15%[4] | Not Specified |
| Inter-batch Precision (%RSD) | < 9%[2] | < 15%[4] | Not Specified |
| Run Time | Not Specified | 6 minutes[2] | 8 minutes[4] |
Experimental Protocols: A Detailed Methodology
Below is a representative, detailed experimental protocol for the bioanalysis of Cetirizine in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on common practices described in the cited literature.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., at a concentration of 500 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins[1].
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
3. Calibration and Quality Control
-
Prepare calibration standards by spiking known concentrations of Cetirizine into blank human plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of study samples.
-
Construct a calibration curve by plotting the peak area ratio of Cetirizine to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
Visualizations: Workflow and Relationships
The following diagrams illustrate the experimental workflow for Cetirizine bioanalysis.
Caption: Bioanalytical workflow for Cetirizine in plasma.
Caption: MRM transitions for Cetirizine and its internal standard.
References
- 1. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of cetirizine in human plasma by liquid chromatography-tandem mass spectrometry — MORU Tropical Health Network [tropmedres.ac]
- 3. Determination of levocetirizine in human plasma by LC-MS-MS: validation and application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of cetirizine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Cetirizine-d4: A Guide for Laboratory Professionals
Essential guidelines for the proper disposal of Cetirizine-d4, ensuring the safety of personnel and compliance with environmental regulations.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the disposal of this compound, a deuterated form of the antihistamine Cetirizine.
Disposal Procedures for this compound
The primary recommendation for the disposal of this compound is to entrust it to a licensed professional waste disposal service.[1][2] This ensures that the compound is managed in accordance with all applicable local, state, and federal regulations.[1][3]
Step-by-Step Disposal Plan:
-
Consult Safety Data Sheet (SDS): Before handling, always review the most current SDS for this compound or its parent compound, Cetirizine dihydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, and eye and face protection.[4] For operations that may generate dust, use of a respirator is advised.
-
Containment: Keep the waste material in a suitable, closed, and properly labeled container to prevent accidental release.[2][4]
-
Segregation: Do not mix this compound waste with other waste streams unless specifically instructed to do so by the waste disposal company.
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company. The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Avoid Environmental Release: Prevent the product from entering drains, sewers, or water courses.[1][3] Under no circumstances should this compound be disposed of down the drain.[4][5][6][7][8]
Key Disposal and Safety Information
The following table summarizes crucial information regarding the disposal and handling of this compound, based on data for Cetirizine dihydrochloride.
| Parameter | Information | Source |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. Offer surplus and non-recyclable solutions to a licensed disposal company. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. | [1][2] |
| Hazard Statements | H302: Harmful if swallowed. | [1][2][9] |
| Precautionary Statements (Disposal) | P501: Dispose of contents/ container to an approved waste disposal plant. | [1][2] |
| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. | [4] |
| Environmental Precautions | Prevent product from entering drains. | [1] |
This compound Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. paipharma.com [paipharma.com]
- 4. fishersci.com [fishersci.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. approvedmedwaste.com [approvedmedwaste.com]
- 7. michigan.gov [michigan.gov]
- 8. epa.gov [epa.gov]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Personal protective equipment for handling Cetirizine-d4
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds like Cetirizine-d4 is paramount. This guide provides immediate, essential safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Impervious gloves, such as nitrile or latex, are recommended to prevent skin contact.[1] |
| Eye Protection | Safety glasses or goggles | Wear safety glasses with side shields or chemical splash goggles to protect against airborne particles and splashes.[1][2] |
| Respiratory Protection | Dust respirator or air-purifying respirator | Use a NIOSH-approved respirator if dust is generated or if the occupational exposure limit is exceeded.[1][2] |
| Body Protection | Laboratory coat or protective coveralls | Wear a lab coat or impervious protective clothing to minimize the risk of skin exposure.[1][2] |
Safe Handling and Operational Plan
Adherence to proper handling procedures is critical to minimize exposure and prevent contamination.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to control airborne dust.
-
Use containment strategies like gloveboxes for handling highly potent or hazardous active pharmaceutical ingredients (APIs).[3]
Procedural Steps:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Review the Safety Data Sheet (SDS) for any specific handling instructions.
-
Weighing and Transfer:
-
Handle this compound as a powder in a designated area to prevent cross-contamination.
-
Minimize dust generation during weighing and transfer by using appropriate techniques and equipment.[1]
-
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling:
Emergency Procedures
In the event of an accidental exposure or spill, follow these immediate steps:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. If irritation persists, seek medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][7]
-
Spills: For minor spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable container for disposal.[2] For major spills, evacuate the area and follow emergency response protocols.[2]
Disposal Plan
All waste containing this compound must be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.[2][8]
-
Solid Waste: Collect solid waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste in a labeled, sealed, and appropriate waste container. Do not pour down the drain.[7]
-
Container Disposal: Puncture empty containers to prevent reuse and dispose of them as chemical waste.[2]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
